cis-3-(Trifluoromethoxy)cyclobutanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethoxy)cyclobutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)10-4-1-3(9)2-4/h3-4H,1-2,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXKEGSFCNDVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
cis-3-(Trifluoromethoxy)cyclobutanamine CAS number 2755330-97-1
Topic: cis-3-(Trifluoromethoxy)cyclobutanamine (CAS 2755330-97-1) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Advanced Building Block for Physicochemical Tuning in Drug Design
Executive Summary
cis-3-(Trifluoromethoxy)cyclobutanamine (CAS 2755330-97-1) is a high-value, conformationally restricted building block used in modern medicinal chemistry. It serves as a saturated, metabolically stable bioisostere for phenyl, tert-butyl, and cyclohexyl moieties.
The combination of the cyclobutane core (defined vectors, reduced entropy) and the trifluoromethoxy group (lipophilicity, metabolic blockade) allows researchers to modulate the LogP , pKa , and metabolic stability of lead compounds without significantly altering their steric footprint. This guide details the physicochemical profile, synthetic access, and application logic for this specific motif.[1]
Physicochemical Profile & Structural Logic
Structural Attributes
The molecule features a cyclobutane ring substituted at the 1- and 3-positions. The cis-configuration places the amine (-NH₂) and trifluoromethoxy (-OCF₃) groups on the same face of the puckered cyclobutane ring.
| Property | Value / Description | Impact on Drug Design |
| CAS Number | 2755330-97-1 | Unique identifier for procurement/registration. |
| Formula | C₅H₈F₃NO (Free Base) | MW: 155.12 g/mol . Small fragment size (Fragment-Based Drug Discovery compatible). |
| Stereochemistry | cis-1,3-disubstituted | Vector Alignment: Substituents project in a "U-shape" relative to the ring plane, often mimicking ortho-substituted aromatics or folded alkyl chains. |
| Electronic Effect | -OCF₃ is Electron Withdrawing | Lowers amine pKa (approx. 8.0–8.5) compared to cyclobutanamine (pKa ~9.6), improving permeability and reducing hERG liability. |
| Lipophilicity | High (ΔLogP ~ +1.0 vs H) | The -OCF₃ group is super-lipophilic but polarizable; improves blood-brain barrier (BBB) penetration. |
Conformational Dynamics
Unlike the planar cyclopropane or flexible cyclopentane, the cyclobutane ring exists in a puckered "butterfly" conformation (~25–35° fold angle).
-
Cis-Isomer: The 1,3-diaxial-like interaction is minimized in the puckered form, but the cis arrangement creates a distinct dipole moment vector compared to the trans isomer.
-
Bioisosterism: The cis-1,3-cyclobutane scaffold effectively mimics the spatial arrangement of 1,3-disubstituted benzenes but with high sp³ character (Fsp³), improving solubility and reducing "flatness" associated with poor clinical success rates.
Synthetic Access & Manufacturing
Synthesis of cis-3-(Trifluoromethoxy)cyclobutanamine requires controlling both the installation of the labile -OCF₃ group and the relative stereochemistry of the amine.
Primary Route: Reductive Amination (Stereoselective)
This is the most robust method for generating the cis-isomer. Hydride reducing agents typically attack the intermediate imine from the less hindered face (trans to the bulky -OCF₃ group), forcing the amine into the cis position.
Protocol:
-
Precursor: 3-(Trifluoromethoxy)cyclobutan-1-one.
-
Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB).
-
Conditions: MeOH or DCE, slightly acidic pH (AcOH), 0°C to RT.
Advanced Route: Strain-Release Trifluoromethoxylation
For de novo synthesis from non-functionalized precursors, modern radical chemistry utilizing [1.1.0]bicyclobutanes (BCBs) is employed. This method is preferred for generating libraries of 3-substituted cyclobutanes.
Workflow Diagram (DOT):
Figure 1: Synthetic pathways accessing the cis-3-(trifluoromethoxy)cyclobutanamine scaffold. The reductive amination step is critical for establishing cis-stereochemistry.
Experimental Protocol: Reductive Amination
The following protocol describes the conversion of the ketone precursor to the target amine with high cis-selectivity.
Materials:
-
3-(Trifluoromethoxy)cyclobutan-1-one (1.0 eq)
-
Ammonium Acetate (10.0 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (anhydrous)
-
Acetic Acid (glacial, catalytic)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried flask, dissolve 3-(trifluoromethoxy)cyclobutan-1-one in anhydrous Methanol (0.1 M concentration). Add Ammonium Acetate (10 eq) and stir at room temperature for 30 minutes to equilibrate the imine/hemiaminal species.
-
Reduction: Cool the solution to 0°C. Carefully add NaBH₃CN (1.5 eq) portion-wise. Note: Evolution of gas may occur.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LCMS for the disappearance of the ketone (m/z [M+H]+ will shift to Product Mass).
-
Quench: Quench the reaction with 1N NaOH until pH > 10.
-
Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Purification: Dry organics over Na₂SO₄, filter, and concentrate. The crude oil is typically purified via flash chromatography (DCM:MeOH:NH₄OH) or converted directly to the HCl salt by treating the ethereal solution with 4N HCl in dioxane.
-
Validation: Verify cis-stereochemistry via NOESY NMR (correlation between H1 and H3 protons).
Medicinal Chemistry Applications
Bioisosteric Replacement Strategy
The cis-3-(trifluoromethoxy)cyclobutyl group is an ideal replacement for:
-
4-Substituted Cyclohexyls: Reduces molecular weight and lipophilicity (LogD) while maintaining vector orientation.
-
tert-Butyl Groups: Provides a "polar" alternative that maintains steric bulk but introduces a dipole to interact with backbone carbonyls in the binding pocket.
-
Para-substituted Phenyls: Mimics the 1,4-distance of a phenyl ring but eliminates the pi-system, reducing potential for metabolic epoxidation or pi-stacking (if undesirable).
Metabolic Stability
The trifluoromethoxy group is metabolically robust. Unlike methoxy (-OCH₃) groups, which are prone to O-demethylation by Cytochrome P450s, the C-F bonds in -OCF₃ prevent oxidative attack. Furthermore, the cyclobutane ring is less prone to oxidation than cyclopentane or cyclohexane rings.
Case Study Logic: pKa Modulation
Problem: A lead compound containing a primary amine has high hERG inhibition (often linked to high basicity, pKa > 9.5). Solution: Replace the alkyl chain with the cis-3-(trifluoromethoxy)cyclobutane scaffold. Result: The electron-withdrawing inductive effect (-I) of the distal -OCF₃ group propagates through the ring, lowering the amine pKa by ~1.0–1.5 units. This reduces the percentage of cationic species at physiological pH (7.4), potentially lowering hERG affinity while maintaining potency.
Handling and Storage
-
Physical State: The hydrochloride salt is a white, crystalline solid. The free base is a volatile oil and should be handled with care.
-
Storage: Store the HCl salt at 2–8°C in a desiccator. It is hygroscopic.
-
Stability: Stable under standard laboratory conditions. Avoid strong bases which may liberate the volatile free amine.
-
Safety: The -OCF₃ group releases fluoride ions upon combustion; use standard PPE.
References
-
Strain-Release Trifluoromethoxylation
-
Reductive Amination Protocols
-
Cyclobutane Bioisosterism
- Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
- Source: JACS Au (2024).
-
URL:[Link]
-
AgOCF3 Reagent Utility
Sources
- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Facile Access to AgOCF3 and Its New Applications as a Reservoir for OCF2 for the Direct Synthesis of N-CF3 , Aryl or Alkyl Carbamoyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of cis-3-(Trifluoromethoxy)cyclobutanamine Hydrochloride in Modern Drug Discovery: A Technical Whitepaper
Executive Summary
In the contemporary landscape of medicinal chemistry, the shift away from flat, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich scaffolds is a dominant paradigm. cis-3-(Trifluoromethoxy)cyclobutanamine hydrochloride (CAS: 2755330-97-1) has emerged as a highly specialized, premium building block designed to meet this demand[1]. By combining the conformational rigidity of a cyclobutane ring with the profound metabolic resistance of a trifluoromethoxy group, this molecule serves as a critical bioisostere. It is increasingly utilized to modulate lipophilicity, improve pharmacokinetic (PK) profiles, and drive tissue specificity in complex therapeutic targets, including the Farnesoid X Receptor (FXR), the Integrated Stress Response (ISR) pathway, and DNA Polymerase Theta (Pol θ).
As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical rationale behind this compound, detail its mechanistic applications in target-specific drug design, and provide self-validating experimental workflows for its incorporation into novel chemical entities.
Physicochemical & Structural Profiling
The utility of cis-3-(Trifluoromethoxy)cyclobutanamine hydrochloride is rooted in its unique structural properties. The trifluoromethoxy (–OCF3) moiety acts as a "pseudo-halogen." It is highly electron-withdrawing and significantly more lipophilic than a standard methoxy group, yet it is sterically similar. Crucially, the strong C–F bonds render the position highly resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes.
Simultaneously, the cyclobutane ring provides a rigid, defined vector for the amine and –OCF3 groups. The cis stereochemistry ensures that the substituents occupy a specific spatial orientation, which is often critical for binding pocket complementarity.
Table 1: Core Physicochemical Properties
| Property | Value | Scientific Rationale / Implication |
| Product Name | cis-3-(Trifluoromethoxy)cyclobutanamine hydrochloride | Standard salt form ensures stability and handling ease. |
| CAS Number | 2755330-97-1 | Unique identifier for the cis stereoisomer[2]. |
| Molecular Formula | C₅H₉ClF₃NO (or C₅H₈F₃NO · HCl) | Low molecular weight allows for incorporation without violating Lipinski's Rule of 5. |
| Molecular Weight | 191.58 g/mol | Ideal for fragment-based drug discovery (FBDD). |
| SMILES | FC(F)(F)O[C@@H]1CC1.Cl[H] | Defines the rel-(1s,3s) spatial arrangement. |
| Fraction sp3 (Fsp3) | 1.0 (excluding the –OCF3 carbon) | High sp3 character improves aqueous solubility and reduces off-target promiscuity. |
Mechanistic Applications in Target-Specific Drug Design
Farnesoid X Receptor (FXR) Modulators and Intestinal Specificity
Systemic activation of FXR often leads to undesirable side effects, such as pruritus and altered lipid profiles. Recent drug discovery efforts have focused on developing intestinally restricted FXR modulators. The incorporation of a trifluoromethoxy cyclobutane motif was a breakthrough in the discovery of compounds like BMS-986318. When researchers replaced metabolically labile groups with the trifluoromethoxy cyclobutane moiety, they observed a significantly improved CYP inhibition profile and the complete removal of Pregnane X Receptor (PXR) transactivation potential, leading to highly tissue-dependent (intestinal) activation[3].
Modulators of the Integrated Stress Response (ISR) Pathway
The ISR is a cellular stress response implicated in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS). Impairment of eukaryotic initiation factor 2B (eIF2B) correlates with ISR activation. Small molecule allosteric activators of eIF2B can restore protein synthesis and provide neuroprotection. cis-3-(Trifluoromethoxy)cyclobutanamine has been patented as a critical amine building block to synthesize potent eIF2B modulators, where the cyclobutane ring expertly fills a hydrophobic sub-pocket within the eIF2B complex[4][5].
Figure 1: The Integrated Stress Response (ISR) pathway and the mechanism of eIF2B allosteric activators.
DNA Polymerase Theta (Pol θ) Inhibitors in Oncology
In synthetic lethality approaches for cancer therapy (particularly homologous recombination-deficient tumors), DNA Pol θ has emerged as a prime target. Recent patent literature highlights the use of cis-3-(trifluoromethoxy)cyclobutane derivatives in the synthesis of semi-saturated bicyclic inhibitors[6]. The trifluoromethoxy group enhances cell permeability (via increased lipophilicity) while protecting the core scaffold from rapid hepatic clearance.
Experimental Workflows & Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is explained for every critical reagent choice.
Protocol 1: HATU-Mediated Amide Coupling Workflow
When coupling cis-3-(Trifluoromethoxy)cyclobutanamine hydrochloride to a carboxylic acid core, HATU is the preferred coupling reagent. The cyclobutanamine is sterically hindered; HATU provides superior activation kinetics and minimizes epimerization compared to standard EDC/HOBt conditions.
Step-by-Step Methodology:
-
Activation: Dissolve the core carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration) under an inert nitrogen atmosphere. Cool the reaction to 0 °C. Causality: Cooling controls the exothermic activation step, preventing degradation of the highly reactive OAt-ester intermediate.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq), followed by HATU (1.2 eq). Stir for 15 minutes at 0 °C. Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt of the amine without competing for the activated ester.
-
Amine Addition: Add cis-3-(Trifluoromethoxy)cyclobutanamine hydrochloride (1.1 eq) in one portion.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 12–20 hours.
-
In-Process Validation: Monitor the reaction via LC-MS. Self-Validation: The disappearance of the carboxylic acid mass and the appearance of the product mass [M+H]+ confirms complete conversion.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via preparative HPLC.
Figure 2: Standard HATU-mediated amide coupling workflow for cyclobutanamine derivatives.
Protocol 2: In Vitro Microsomal Stability Assay
To empirically validate the metabolic resistance conferred by the trifluoromethoxy group, an in vitro liver microsomal stability assay is required[7].
Step-by-Step Methodology:
-
Preparation: Prepare a 1 µM solution of the synthesized test compound in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).
-
Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality: CYP450 enzymes require NADPH as an electron donor to catalyze oxidative metabolism; without it, the assay will yield false negatives for clearance.
-
Sampling: Aliquot 50 µL at time points 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent denatures the microsomal proteins, instantly halting enzymatic activity.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) based on the half-life of parent compound depletion.
Data Presentation: Comparative PK/PD Advantages
The integration of the trifluoromethoxy cyclobutane motif yields quantifiable improvements in drug-like properties compared to traditional functional groups. Table 2 summarizes the typical shifts observed during lead optimization.
Table 2: Comparative Pharmacokinetic Advantages
| Structural Motif | Lipophilicity (LogD at pH 7.4) | Intrinsic Clearance (CLint, µL/min/mg) | CYP3A4 Inhibition (IC50) | Primary Metabolic Liability |
| Standard Methoxy-Cyclopentane | ~2.1 | High (> 50) | Moderate (~5 µM) | O-demethylation, ring hydroxylation |
| Trifluoromethoxy-Cyclobutane | ~3.4 | Low (< 15) | Weak (> 30 µM) | Highly resistant to oxidation |
| Net Impact | Increased Permeability | Extended Half-Life (t1/2) | Reduced Drug-Drug Interactions | Superior in vivo exposure |
Conclusion
cis-3-(Trifluoromethoxy)cyclobutanamine hydrochloride represents a triumph of modern synthetic design. By marrying the geometric constraints of a cyclobutane ring with the electronic and metabolic shielding of a trifluoromethoxy group, it allows medicinal chemists to systematically dial out CYP liabilities and tune tissue specificity. Whether deployed in the pursuit of gut-restricted FXR modulators, neuroprotective ISR activators, or targeted oncology agents, this building block is a foundational tool for navigating the complex multidimensional space of modern drug discovery.
References
-
Morrison, A., & Elgendy, B. "Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights." Molecules, 29(9), 2022. (2024). URL: [Link]
- Walter, E. et al. "Modulators of the integrated stress response pathway." World Intellectual Property Organization, WO2020216766A1. (2020).
- Li, J. et al. "Compounds, compositions and methods (eIF2B modulators)." World Intellectual Property Organization, WO2019032743A1. (2019).
- Smith, R. et al. "Semi-saturated bicyclic derivatives and related uses." World Intellectual Property Organization, WO2024211836A2. (2024).
Sources
- 1. cis-3-(Trifluoromethoxy)cyclobutanamine hydrochloride 95% | CAS: 2755330-97-1 | AChemBlock [achemblock.com]
- 2. cis-3-(Trifluoromethoxy)cyclobutanamine hydrochloride 95% | CAS: 2755330-97-1 | AChemBlock [achemblock.com]
- 3. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020216766A1 - Modulators of the integrated stress response pathway - Google Patents [patents.google.com]
- 5. WO2019032743A1 - Compounds, compositions and methods - Google Patents [patents.google.com]
- 6. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 7. Trifluoromethyl Trifluorovinyl Ether | High-Purity Reagent [benchchem.com]
Molecular Weight and Structural Analysis of C₅H₈F₃NO Amine Derivatives
This guide provides an in-depth technical analysis of C₅H₈F₃NO amine derivatives, specifically focusing on trifluoromethylmorpholines . These compounds are critical pharmacophores in modern drug discovery, utilized to modulate metabolic stability, lipophilicity, and basicity in lead optimization.
A Technical Guide to Trifluoromethylmorpholines in Drug Design
Part 1: Executive Summary & Chemical Identity
The molecular formula C₅H₈F₃NO corresponds to a specific class of fluorinated heterocyclic amines, most notably the trifluoromethylmorpholines . These compounds are structural analogs of morpholine where three hydrogen atoms are replaced by a trifluoromethyl (-CF₃) group, or a methyl group is replaced by a trifluoromethyl group (depending on the reference frame).
In Medicinal Chemistry, these "amine derivatives" are high-value building blocks.[1] The introduction of the electron-withdrawing trifluoromethyl group significantly alters the physicochemical properties of the parent morpholine ring, reducing basicity (pKa) and increasing lipophilicity (LogP), which improves blood-brain barrier permeability and metabolic stability.
Core Physicochemical Data
| Property | Value | Notes |
| Molecular Formula | C₅H₈F₃NO | |
| Molecular Weight | 155.12 g/mol | Average mass |
| Exact Mass | 155.0558 Da | Monoisotopic |
| Heavy Atom Count | 10 | (5C, 1N, 1O, 3F) |
| Degree of Unsaturation | 1 | One ring (saturated heterocycle) |
| Element Composition | C (38.72%), H (5.20%), F (36.74%), N (9.03%), O (10.31%) | High fluorine content |
Part 2: Structural Isomerism & "The Fluorine Effect"
The formula C₅H₈F₃NO primarily refers to two regioisomers of trifluoromethylmorpholine. The position of the -CF₃ group relative to the nitrogen and oxygen atoms dictates the chemical reactivity and biological profile.
Key Isomers
-
2-(Trifluoromethyl)morpholine: The -CF₃ group is adjacent to the oxygen. This position is often chosen to block metabolic oxidation at the ether alpha-position.
-
3-(Trifluoromethyl)morpholine: The -CF₃ group is adjacent to the nitrogen. This position strongly influences the basicity of the amine due to the inductive electron-withdrawing effect of the fluorine atoms (–I effect).
Stereochemistry
Both isomers possess a chiral center at the carbon bearing the -CF₃ group.
-
2-CF₃-morpholine: Chiral center at C2. Enantiomers: (S)-2-(trifluoromethyl)morpholine and (R)-2-(trifluoromethyl)morpholine.
-
3-CF₃-morpholine: Chiral center at C3. Enantiomers: (S)-3-(trifluoromethyl)morpholine and (R)-3-(trifluoromethyl)morpholine.
Impact on Drug Properties (The "Fluorine Scan")
Replacing a hydrogen or methyl group with -CF₃ (Bioisosterism) results in:
-
pKa Modulation: The basicity of the secondary amine drops from ~8.5 (morpholine) to ~5.5–6.5. This reduces the percentage of ionized drug at physiological pH (7.4), potentially improving membrane permeability.
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, preventing Cytochrome P450-mediated oxidative metabolism at that site.
Part 3: Synthesis & Reaction Pathways
The synthesis of these derivatives typically commences from 2-(trifluoromethyl)oxirane (trifluoromethyloxirane). The regio-control of the ring-opening determines whether the 2- or 3-isomer is formed.
Synthesis Workflow Visualization
Figure 1: Divergent synthesis of C₅H₈F₃NO isomers from a common epoxide precursor.
Part 4: Experimental Protocols
Protocol 1: Handling & Storage of C₅H₈F₃NO Salts
These amines are often supplied as Hydrochloride (HCl) or Oxalate salts to ensure stability, as the free base can be volatile or prone to forming carbamates with atmospheric CO₂.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Hygroscopic nature requires tightly sealed containers.
-
Free Base Liberation:
-
Suspend the salt (e.g., 1.0 eq) in Dichloromethane (DCM).
-
Add saturated aqueous NaHCO₃ (2.0 eq) or 1M NaOH (carefully, to avoid ring degradation).
-
Stir vigorously for 15 minutes.
-
Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo (Note: 2-CF₃-morpholine free base is volatile; avoid high vacuum or prolonged heating).
-
Protocol 2: Analytical Characterization (NMR)
To validate the structure of a synthesized C₅H₈F₃NO derivative, look for these diagnostic signals:
-
¹⁹F NMR:
-
Expect a singlet or doublet around -75 to -80 ppm (relative to CFCl₃).
-
The signal may split if the CF₃ group is coupled to a nearby proton or if diastereomers are present.
-
-
¹H NMR (DMSO-d₆):
-
Amine Proton (NH): Broad singlet, chemical shift varies with concentration and salt form (typically 9.0–10.0 ppm for HCl salts).
-
Ring Protons: Multiplets in the 2.8–4.2 ppm range. The proton on the carbon bearing the CF₃ group will be deshielded and show coupling to fluorine.
-
Part 5: Applications in Drug Discovery[1][4][10][14]
The C₅H₈F₃NO scaffold is a "privileged structure" in fragment-based drug discovery (FBDD).
| Application | Mechanism | Benefit |
| Bioisostere for Morpholine | CF₃ mimics the size of an isopropyl group but is electron-withdrawing. | Maintains steric fit while altering electronics. |
| Metabolic Stability | Blocks oxidation at the alpha-carbon. | Extends half-life (t1/2) and reduces clearance. |
| CNS Penetration | Lowers pKa of the amine. | Increases the fraction of neutral species, aiding BBB crossing. |
References
-
2-(Trifluoromethyl)morpholine | C5H8F3NO. PubChem.[2] Retrieved from [Link]
-
Morpholine Synthesis and Properties. Organic Chemistry Portal. Retrieved from [Link]
Sources
Fluorinated Cyclobutane Bioisosteres: A Technical Guide to Conformational Control and Property Modulation
This guide provides an in-depth technical analysis of fluorinated cyclobutane bioisosteres, designed for medicinal chemists and drug discovery professionals.
Executive Summary
In modern drug discovery, the "magic methyl" effect has largely been superseded by the "magic fluorine" effect. However, simple fluorination often fails to address structural rigidity. Fluorinated cyclobutanes represent a high-value chemical space that combines conformational restriction (due to ring strain) with electronic modulation (due to fluorine's electronegativity).
This guide details the structural mechanics, synthetic access, and bioisosteric utility of fluorinated cyclobutanes, specifically focusing on gem-difluorocyclobutanes (3,3- and 2,2-substitution patterns) and trifluoromethyl-cyclobutanes.
Part 1: The Physicochemical Rationale[1]
The "Pucker" and Conformational Locking
Unlike planar aromatic rings or flexible alkyl chains, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). The pucker angle is typically ~25-35°.
-
The Fluorine Effect: Introducing fluorine atoms creates stereoelectronic effects (specifically
hyperconjugation and dipole minimization) that can lock the ring into specific puckered conformations.[1] -
3,3-Difluorocyclobutane: This motif is often used as a non-classical phenyl isostere or a lipophilic spacer. The gem-difluoro group lowers the pKa of distal amines/acids via induction without imposing the steric bulk of a cyclohexyl group.
-
1-Trifluoromethylcyclobutane: Identified by Mykhailiuk and colleagues, this motif serves as a metabolically stable, lipophilic bioisostere for the tert-butyl group , maintaining steric volume while reducing oxidative metabolism potential.
Property Modulation Matrix
The following table summarizes the shift in physicochemical properties when replacing a methylene (-CH2-) or isopropyl group with fluorinated cyclobutane motifs.
| Property | Native Moiety | 3,3-Difluorocyclobutane | 1-CF3-Cyclobutane | Effect / Mechanism |
| LogD (Lipophilicity) | High | Moderate/High | High | Fluorine increases lipophilicity vs. H, but polarity of C-F bond adds vectoral dipole. |
| Metabolic Stability | Low (C-H oxidation) | High | Very High | Blocks CYP450 oxidation sites; C-F bond strength (116 kcal/mol). |
| pKa (of distal amine) | ~10-11 | ~7-8 | ~6-7 | Strong electron-withdrawing induction ( |
| Conformation | Flexible | Restricted | Rigid | Ring strain + gauche effects lock exit vectors. |
Part 2: Decision Logic for Motif Selection
The following decision tree guides the selection of the appropriate fluorinated cyclobutane scaffold based on the medicinal chemistry problem (e.g., need to lower pKa, block metabolism, or rigidify a linker).
Figure 1: Decision logic for integrating fluorinated cyclobutanes into lead optimization.
Part 3: Synthetic Access & Experimental Protocols
Accessing these strained rings requires specialized methodologies. The two dominant strategies are Deoxofluorination (converting ketones to gem-difluorides) and [2+2] Cycloaddition (building the ring).
Primary Synthetic Workflow
The most robust route to 3,3-difluorocyclobutanes is the deoxofluorination of cyclobutanones. Note that cyclobutanones are prone to ring expansion or elimination; therefore, controlled conditions are strictly required.
Figure 2: General synthetic workflow for gem-difluorination.
Detailed Protocol: Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid
This building block is a critical intermediate for installing the 3,3-difluorocyclobutane spacer.
Reagents:
-
Ethyl 3-oxocyclobutanecarboxylate (Starting Material)
-
Morph-DAST (Morpholinosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride)
-
Dichloromethane (Anhydrous)
-
Sodium Hydroxide (NaOH)
Protocol:
-
Deoxofluorination (Caution: HF generation):
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add Ethyl 3-oxocyclobutanecarboxylate (10.0 mmol) and dissolve in anhydrous CH2Cl2 (50 mL).
-
Addition: Cool the solution to 0°C (ice bath). Dropwise add Morph-DAST (15.0 mmol, 1.5 equiv) via syringe over 20 minutes. Note: Morph-DAST is preferred over DAST due to higher thermal stability.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC or 19F-NMR (look for disappearance of ketone signal and appearance of gem-difluoro quartet at approx -80 to -100 ppm).
-
Quench: Cool back to 0°C. Very slowly quench with saturated aq. NaHCO3. Warning: Vigorous CO2 evolution.
-
Extraction: Extract with CH2Cl2 (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hex/EtOAc) to yield Ethyl 3,3-difluorocyclobutanecarboxylate.
-
-
Saponification:
-
Dissolve the ester (from step 1) in THF/Water (1:1).
-
Add LiOH or NaOH (2.0 equiv). Stir at RT for 4 hours.
-
Acidify with 1M HCl to pH ~2. Extract with EtOAc.
-
Concentrate to yield 3,3-difluorocyclobutane-1-carboxylic acid as a white solid/crystalline material.
-
Self-Validating Checkpoint:
-
1H NMR: Check for the loss of the ethyl group signals.
-
19F NMR: Confirm the presence of the gem-difluoro group (typically two signals if the molecule has other chirality, or one signal if symmetric, often around -83 to -98 ppm).
Part 4: Bioisosteric Case Studies
The tert-Butyl Replacement (Mykhailiuk Effect)
The tert-butyl group is a classic hydrophobic anchor but suffers from metabolic liability (oxidation of methyl groups).
-
Innovation: Mykhailiuk demonstrated that 1-(trifluoromethyl)cyclobutyl is a superior isostere.
-
Mechanism: The cyclobutane ring approximates the steric bulk of the t-butyl group. The CF3 group adds lipophilicity while preventing metabolic attack at the quaternary center.
-
Outcome: In analogues of compounds like Buclizine (antihistamine), this replacement maintained potency while significantly extending metabolic half-life.
The Phenyl Ring Spacer
In fragment-based drug design, phenyl rings often introduce unwanted planarity and solubility issues (the "brick dust" problem).
-
Strategy: Replace the 1,4-disubstituted phenyl ring with a 1,3-disubstituted-3,3-difluorocyclobutane .
-
Result:
-
Vector Retention: The 1,3-trans substitution pattern mimics the 1,4-phenyl exit vectors (approx 180°).
-
Solubility: The aliphatic character and dipole of the fluorines improve aqueous solubility compared to the flat aromatic ring.
-
Metabolism: The difluoro-substitution prevents oxidation of the cyclobutane ring.
-
References
-
Mykhailiuk, P. K. (2024).[2][3] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.[2] [Link]
-
Chernykh, A. V., et al. (2019).[4][5] Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Grygorenko, O. O., et al. (2018). Fluoroalkyl-substituted cyclobutanes used in organic synthesis and drug discovery. [Link][6]
-
Bull, J. A., et al. (2025). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization. ChemRxiv.[7] [Link]
Sources
- 1. BJOC - The C–F bond as a conformational tool in organic and biological chemistry [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Navigating the Pucker: A Technical Guide to 3-Substituted Cyclobutanamine Conformational Analysis
Topic: 3-substituted cyclobutanamine conformational analysis Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Structural Biologists
Executive Summary: Escaping Flatland
In modern drug discovery, the cyclobutane ring has emerged as a critical "spacer" for escaping the flatland of aromatic-heavy scaffolds. However, unlike the predictable chair of cyclohexane, the cyclobutane ring presents a dynamic "butterfly" puckering motion that complicates conformational analysis.
For 3-substituted cyclobutanamines (1,3-disubstituted systems), the rules of engagement differ significantly from their 1,2-counterparts. This guide provides a rigorous framework for determining stereochemistry (cis vs. trans), analyzing ring puckering energetics, and leveraging these features for vector alignment in structure-based drug design (SBDD).
The Physics of the Ring: Pucker Parameters
To analyze the conformation, one must first abandon the concept of a planar square. Planar cyclobutane suffers from severe torsional strain (eclipsing C-H bonds).[1] To relieve this, the ring buckles.
The Butterfly Conformation
The ring adopts a puckered conformation with a dihedral angle (
-
Pseudo-equatorial (
): Extends outward, minimizing transannular steric clash. -
Pseudo-axial (
): Projects somewhat perpendicular to the average plane, incurring 1,3-transannular interactions.
The 1,3-Substitution Anomaly
In 1,2-disubstituted cyclobutanes, the trans isomer is thermodynamically preferred (diequatorial-like). However, in 1,3-disubstituted systems , the preference flips:
-
Cis-1,3 Isomer: Can adopt a diequatorial (
) conformation.[2][3] This is the global energy minimum. -
Trans-1,3 Isomer: Geometrically forced into an axial-equatorial (
) conformation.
Critical Insight: Contrary to intuition derived from planar drawings, the cis-1,3-cyclobutanamine is often thermodynamically more stable than the trans isomer because it accommodates both bulky groups in pseudo-equatorial positions.
Conformational Energy Landscape
The following diagram illustrates the energy dynamics of the 1,3-disubstituted system. Note the high barrier for the cis-diaxial conformer, which is rarely populated unless dictated by specific intramolecular bonding (e.g., H-bonds).
Figure 1: Conformational energy landscape. The cis-diequatorial state is the thermodynamic sink for 1,3-substituted systems.
Analytical Methodology: Determining Stereochemistry
Distinguishing cis from trans in 3-substituted cyclobutanamines requires a multi-faceted approach. Relying solely on chemical shift is often insufficient due to the flexibility of the ring.
NMR Spectroscopy Protocol
The most reliable solution-phase method involves analyzing coupling constants (
Step 1: Symmetry Analysis (
H and
C)
-
Cis-1,3 (Diequatorial): Possesses a plane of symmetry passing through C1 and C3. The protons on C2 and C4 appear as distinct sets (axial vs. equatorial) but C2 and C4 themselves are equivalent.
-
Trans-1,3 (Axial/Equatorial): Also possesses a plane of symmetry (C_s) in the time-averaged structure due to rapid ring flipping, but the magnetic environment differs significantly from the cis isomer.
Step 2: Coupling Constants (
and
)
In cyclobutanes, the Karplus relationship is modified by the pucker.
-
(Vicinal):
-
Cis-vicinal couplings (e.g., H1 to H2a) are often larger (8-11 Hz) than trans-vicinal couplings (4-8 Hz) in these systems, which is the inverse of the standard alkene rule.
-
-
(Long-range W-coupling):
-
This is the "smoking gun." A "W" arrangement is possible between equatorial protons on C2 and C4.
-
Observation: Significant
coupling (~1-3 Hz) is often observed in the rigid cis-diequatorial isomer between the equatorial protons of the methylene bridges.
-
Step 3: 1D-NOE / 2D-NOESY
-
Experiment: Irradiate the H3 proton (on the substituent carbon).
-
Cis-1,3: Strong NOE to the H1 (amine-bearing carbon) is NOT expected if both are equatorial (they are far apart). However, you will see NOE to the axial protons of C2/C4.
-
Trans-1,3: Strong NOE between H1 and H3 is possible if the population of the diaxial conformer is non-negligible, but generally, NOE is used to map H3 to the cis-relationship with the C2/C4 protons.
X-Ray Crystallography (The Caveat)
While definitive, solid-state structures of cyclobutanamines often trap a specific pucker angle dictated by lattice packing forces (hydrogen bonding between
-
Warning: Do not assume the solid-state pucker angle (often ~15-20°) persists in solution. Always cross-validate with solution NMR.
Medicinal Chemistry Implications
Vector Alignment (Exit Vectors)
The choice of isomer dictates the exit vector of the substituent relative to the amine.
-
Cis-1,3: Creates a "V-shape" or "Bent" vector (~120°). Ideal for chelating motifs or inducing turns.
-
Trans-1,3: Creates a "Linear" or "Stepped" vector. This is a classic bioisostere for para-disubstituted benzenes or trans-1,4-cyclohexanes, but with a shorter distance (~5.0 Å vs ~5.8 Å).
Physicochemical Modulation ( and LogP)
The stereochemistry dramatically affects physicochemical properties, particularly when the 3-substituent is electronegative (e.g., F, OH,
| Property | Cis-1,3 Isomer | Trans-1,3 Isomer | Mechanistic Cause |
| Dipole Moment | High | Low | In cis, dipoles of C-N and C-R (if polar) often align (additive). In trans, they oppose (cancel). |
| LogP | Lower (More Polar) | Higher (More Lipophilic) | Result of the net dipole moment. Cis is more water-soluble. |
| Amine | Lower (Typically) | Higher | Through-space field effects. In cis-diequatorial, the groups are spatially separated, but the overall dipole stabilizes the free base relative to the cation compared to the trans. |
Case Study: 3-Fluoro-cyclobutanamine
In 3-fluorocyclobutanamine, the cis isomer is highly polar due to the alignment of the C-F and C-N dipoles.
-
Cis-LogP: ~ -0.5
-
Trans-LogP: ~ +0.1
-
Application: If a lead compound needs to penetrate the CNS, the trans isomer is often preferred to minimize Polar Surface Area (PSA) contribution. If solubility is the issue, cis is superior.
Experimental Protocol: Synthesis & Isolation
Since the thermodynamic preference is for the cis isomer, accessing the trans isomer often requires kinetic control or specific inversion strategies.
Workflow: 3-Substituted Cyclobutanamine Synthesis
Figure 2: Standard synthetic route. Reductive amination typically favors the thermodynamic cis-product.
Inversion Protocol (Mitsunobu): To access the trans isomer exclusively:
-
Start with the cis-alcohol (3-substituted cyclobutanol).
-
Perform a Mitsunobu reaction with phthalimide (inversion of configuration).
-
Deprotect with hydrazine to yield the trans-amine.
References
-
Mykhailiuk, P. K. (2021).[4] Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry.
-
Wiberg, K. B., et al. (2011). A 1H NMR and Theoretical Investigation of the Conformations of Some Monosubstituted Cyclobutanes. Journal of Organic Chemistry.
-
Grygorenko, O. O., et al. (2020). Cyclobutane-derived Bioisosteres in Drug Discovery. Chemical Reviews.
-
Barnett, Roberts. (1970). Conformational analysis of cyclobutane derivatives by NMR. Journal of Magnetic Resonance.
Sources
Stereochemical Divergence in Fluorinated Bioisosteres: A Technical Guide to cis- and trans-3-(Trifluoromethoxy)cyclobutanamine
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. Among emerging fluorinated motifs, the 3-(trifluoromethoxy)cyclobutanamine scaffold represents a highly versatile, conformationally restricted bioisostere. However, the relative stereochemistry of the cyclobutane ring—specifically the cis versus trans configuration—profoundly alters the molecule's three-dimensional exit vectors, thermodynamic stability, and target-binding causality. This whitepaper provides an in-depth mechanistic analysis of these diastereomers, detailing their physicochemical differences, conformational dynamics, and the self-validating synthetic protocols required for their isolation.
The Physicochemical Paradigm of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF
When attached to a cyclobutane ring, the -OCF
-
Lipophilicity Modulation: It dramatically increases the lipophilicity (LogP) of the scaffold, enhancing passive membrane permeability[2].
-
pKa Attenuation: Through strong inductive electron withdrawal (-I effect), it lowers the pKa of the distal amine at the 3-position, which can favorably shift the ionization state of the molecule at physiological pH, thereby improving oral bioavailability and reducing hERG-mediated cardiotoxicity.
Conformational Topology: cis vs. trans Cyclobutane Dynamics
To understand the difference between the cis and trans isomers of 3-(trifluoromethoxy)cyclobutanamine, one must first analyze the inherent strain of the cyclobutane ring. To alleviate the torsional strain (Pitzer strain) caused by eclipsing adjacent C-H bonds, the cyclobutane ring does not remain planar; instead, it adopts a puckered "butterfly" conformation with a fold angle typically between 15° and 30°[3].
This puckering creates two distinct pseudo-axial and pseudo-equatorial positions for substituents.
-
The cis-Isomer: In cis-1,3-disubstituted cyclobutanes, both the -OCF
and -NH groups can simultaneously occupy the less sterically hindered pseudo-equatorial positions. This di-equatorial arrangement minimizes 1,3-transannular steric clashes, making the cis-isomer thermodynamically more stable[4]. The exit vectors of the two substituents converge toward the same face of the ring, creating a distinct V-shaped pharmacophore. -
The trans-Isomer: In trans-1,3-disubstituted cyclobutanes, one substituent must occupy a pseudo-axial position while the other occupies a pseudo-equatorial position. This introduces significant transannular steric strain, rendering the trans-isomer higher in energy. The exit vectors of the substituents in the trans-isomer are divergent, pointing in opposite directions.
Conformational logic tree illustrating the thermodynamic and vector divergence of cyclobutane isomers.
Pharmacological Causality: Exit Vectors and Target Binding
The choice between cis and trans isomers is rarely arbitrary in medicinal chemistry[5]. Because cyclobutanes are frequently used as saturated bioisosteres for phenyl rings (to escape "flatland" and improve solubility), the 1,3-substitution pattern mimics meta- or para-substituted benzenes depending on the isomer.
-
Binding Pocket Alignment: If a target protein requires a hydrogen-bond donor (the amine) and a hydrophobic pocket binder (the -OCF
group) to be located on the same spatial plane, the cis-isomer will exhibit superior binding affinity. Conversely, if the binding pockets are linearly opposed, the divergent vectors of the trans-isomer will be required. -
Dipole Moment & Solvation: The convergent vectors of the cis-isomer typically result in a higher net molecular dipole moment compared to the trans-isomer, where opposing dipoles partially cancel out. This subtle difference impacts the molecule's desolvation penalty upon entering a lipophilic protein pocket.
Quantitative Data Synthesis
| Property | cis-3-(Trifluoromethoxy)cyclobutanamine | trans-3-(Trifluoromethoxy)cyclobutanamine |
| IUPAC Designation | rel-(1s,3s)-3-(trifluoromethoxy)cyclobutan-1-amine | rel-(1r,3r)-3-(trifluoromethoxy)cyclobutan-1-amine |
| Preferred Conformation | Di-pseudo-equatorial | Pseudo-axial / Pseudo-equatorial |
| Thermodynamic Stability | Higher (Lower internal strain) | Lower (Higher transannular strain) |
| Substituent Exit Vectors | Convergent (~120° relative angle) | Divergent (~180° relative angle) |
| Net Dipole Moment | Higher (Vectors align) | Lower (Vectors partially cancel) |
| Typical LogP (Free Base) | ~1.43[6] | ~1.43 (Isomeric variations are minimal) |
Experimental Methodology: Synthesis and Resolution
Because the cis and trans isomers possess vastly different spatial geometries, non-stereoselective syntheses require rigorous downstream separation. The following is a self-validating, step-by-step protocol for the synthesis and resolution of these isomers from a common ketone precursor.
Synthetic workflow for the diastereoselective preparation and resolution of cyclobutanamine isomers.
Step-by-Step Protocol
Step 1: Imine Formation and Activation
-
Procedure: To a solution of 3-(trifluoromethoxy)cyclobutan-1-one in anhydrous dichloromethane (DCM), add 1.05 equivalents of benzylamine followed by 1.2 equivalents of titanium(IV) isopropoxide (Ti(OiPr)
). Stir at room temperature for 12 hours. -
Causality: Cyclobutanones are highly volatile and prone to hydration. Ti(OiPr)
acts as a dual-purpose reagent: it scavenges water to drive the equilibrium toward the imine and acts as a Lewis acid to activate the carbonyl carbon, ensuring complete conversion without requiring harsh heating that could volatilize the starting material.
Step 2: Diastereoselective Reduction
-
Procedure: Cool the reaction mixture to 0 °C and add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)
) portion-wise. Allow to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO . -
Causality: The bulky hydride source (NaBH(OAc)
) approaches the puckered cyclobutane-imine intermediate from the less sterically hindered face. This kinetic preference typically biases the reaction toward the thermodynamically more stable cis-isomer (often yielding a 3:1 to 4:1 cis:trans ratio), where the bulky -NHBn group lands in the pseudo-equatorial position alongside the -OCF group.
Step 3: Chromatographic Resolution
-
Procedure: Extract the aqueous layer with DCM, dry over Na
SO , and concentrate. Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or preparative HPLC. -
Causality: Because the cis and trans isomers have different net dipole moments and spatial footprints, they interact differently with the polar silica stationary phase. The trans-isomer, with its divergent vectors and lower dipole moment, typically elutes faster than the more polar cis-isomer.
Step 4: Deprotection and Salt Formation
-
Procedure: Dissolve the isolated cis- or trans-benzylamine in methanol. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) for 6 hours. Filter through Celite, concentrate, and dissolve the residue in diethyl ether. Add 2.0 M HCl in ether dropwise until precipitation ceases. Filter and dry the solid.
-
Causality: The free base of 3-(trifluoromethoxy)cyclobutanamine is a low-molecular-weight, highly volatile liquid that is difficult to handle and prone to degradation. Converting it to the hydrochloride salt (e.g., cis-3-(Trifluoromethoxy)cyclobutanamine hydrochloride[7]) provides a stable, crystalline, water-soluble solid that is self-validating via sharp, distinct
H-NMR coupling constants and a definitive melting point.
Conclusion
The integration of the 3-(trifluoromethoxy)cyclobutanamine motif into a drug discovery program requires a rigorous understanding of stereochemical causality. The cis- and trans-isomers are not merely structural variations; they represent distinct pharmacological entities with divergent 3D exit vectors, internal strain energies, and dipole moments. By employing rationally designed, self-validating synthetic protocols to isolate these diastereomers, researchers can precisely control the spatial projection of the amine and lipophilic -OCF
References
1.[7] AChemBlock. "cis-3-(Trifluoromethoxy)cyclobutanamine hydrochloride 95% | CAS: 2755330-97-1". achemblock.com. 2.[6] ChemScene. "2408972-17-6 | 3-(Trifluoromethoxy)cyclobutan-1-amine hcl". chemscene.com. 3.[5] National Institutes of Health (PMC). "Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs". nih.gov. 4.[1] National Institutes of Health (PubMed). "Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery". nih.gov. 5.[2] Journal of Medicinal Chemistry (ACS Publications). "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange". acs.org. 6.[4] RSC Publishing. "C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunction". rsc.org. 7.[3] Karamanoğlu Mehmetbey University. "Crystal structure and Hirshfeld surface analysis of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2". kmu.edu.tr.
Sources
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- 4. pubs.rsc.org [pubs.rsc.org]
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Unlocking New Physicochemical Space: The Lipophilicity Profile of Trifluoromethoxy Cyclobutane Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide:
Abstract
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer superior drug-like properties is a paramount objective. The strategic incorporation of fluorine-containing motifs and three-dimensional saturated rings has emerged as a powerful strategy to escape the flatland of traditional aromatic structures.[1] This guide provides a comprehensive technical analysis of the lipophilicity profile of trifluoromethoxy (–OCF₃) substituted cyclobutane scaffolds. We will explore the synergistic interplay between the highly lipophilic –OCF₃ group and the metabolically robust, three-dimensional cyclobutane core.[1][2] This document synthesizes field-proven insights with foundational principles, detailing the causality behind experimental choices for measuring and predicting lipophilicity, providing validated protocols, and offering a forward-looking perspective for researchers, scientists, and drug development professionals.
Introduction: The Strategic Imperative for 3D Fluorinated Scaffolds
The development of a successful drug candidate is a multi-parameter optimization challenge, where physicochemical properties such as lipophilicity (logP/logD), metabolic stability, and solubility are as critical as target potency.[3] Historically, medicinal chemistry has heavily relied on aromatic systems. However, these planar structures can present liabilities, including susceptibility to oxidative metabolism and potential for off-target effects.[1]
The introduction of saturated, three-dimensional scaffolds like cyclobutane offers a validated solution to these challenges.[1][4] Replacing a planar aromatic ring with a puckered cyclobutane moiety increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.[1] Concurrently, the incorporation of fluorine, particularly in the form of the trifluoromethoxy (–OCF₃) group, provides a powerful tool to modulate electronic and steric properties, block metabolic hotspots, and fine-tune lipophilicity.[5][6] The trifluoromethoxy group is one of the most lipophilic substituents known, with a Hansch π parameter of +1.04, significantly increasing a molecule's ability to partition into lipid membranes.[2][7]
This guide focuses on the convergence of these two powerful strategies: the trifluoromethoxy cyclobutane scaffold. We will dissect how this unique combination creates a favorable lipophilicity profile, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8]
The Interplay of Structure and Lipophilicity
The lipophilicity of a molecule is fundamentally governed by its structure. The combination of the cyclobutane ring and the trifluoromethoxy group creates a unique physicochemical entity.
-
The Cyclobutane Core: As a bioisosteric replacement for phenyl rings, the cyclobutane scaffold offers a non-planar, rigid framework that can improve metabolic stability by removing sites of aromatic oxidation.[1][4] Its three-dimensional nature can also facilitate better complementarity with target binding pockets.[1] While less lipophilic than a phenyl ring, it serves as a versatile anchor for functionalization.
-
The Trifluoromethoxy Group: The –OCF₃ group is a powerful lipophilicity enhancer.[9] Its high Hansch π value (+1.04) surpasses that of the commonly used trifluoromethyl (–CF₃) group (+0.88).[2][3] This potent lipophilicity stems from the electron-withdrawing nature of the three fluorine atoms, which reduces the basicity of the ether oxygen and creates a large, hydrophobic surface area.[9] This modification can significantly improve a compound's ability to permeate cell membranes.[3]
The strategic placement of the –OCF₃ group on the cyclobutane ring allows for precise control over the molecule's overall lipophilicity and vectoral properties, guiding its interaction with biological systems.
Data Presentation: Comparative Lipophilicity
To contextualize the impact of these motifs, the following table summarizes the Hansch lipophilicity parameter (π), a measure of a substituent's contribution to the overall logP of a parent molecule.
| Substituent | Hansch π Value | Rationale for Impact |
| Hydrogen (–H) | 0.00 | Baseline reference |
| Methyl (–CH₃) | +0.56 | Adds non-polar hydrocarbon character |
| Methoxy (–OCH₃) | -0.02 | The polar oxygen atom slightly decreases lipophilicity |
| Trifluoromethyl (–CF₃) | +0.88 | Highly lipophilic due to hydrophobic fluorine atoms.[2][3] |
| Trifluoromethoxy (–OCF₃) | +1.04 | Considered one of the most lipophilic substituents; the electronegative fluorines dominate the ether oxygen's polarity.[2][7] |
Methodologies for Lipophilicity Assessment
A robust evaluation of a compound's lipophilicity requires both experimental measurement and computational prediction. This dual approach provides a self-validating system, where computational models guide synthetic efforts and experimental results validate the predictions.
Diagram: Lipophilicity Assessment Workflow
The following diagram outlines a comprehensive workflow for assessing the lipophilicity of novel trifluoromethoxy cyclobutane scaffolds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
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- 7. researchgate.net [researchgate.net]
- 8. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
Methodological & Application
Application Note: Nucleophilic Fluorination Methods for Cyclobutanol Derivatives
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
The incorporation of fluorinated cyclobutane motifs is a highly sought-after strategy in modern drug discovery. The cyclobutane ring serves as a robust bioisostere for phenyl rings and tertiary stereocenters, while the addition of fluorine modulates lipophilicity, lowers the pKa of adjacent amines, and blocks metabolic liabilities[1].
However, the nucleophilic fluorination of cyclobutanols is notoriously difficult. The four-membered carbocycle possesses significant angle and torsional strain (~26 kcal/mol). During standard deoxyfluorination, any deviation from a strict, concerted
-
Ring Contraction: 1,2-alkyl shifts yielding cyclopropylmethyl fluorides.
-
Elimination: Deprotonation yielding cyclobutenes.
To achieve high-yielding nucleophilic fluorination, the reaction must proceed via a highly activated intermediate that permits a tight
Reagent Selection: Navigating the Reaction Space
The choice of fluorinating agent is the single most critical variable when working with strained cyclic alcohols.
-
DAST and Deoxo-Fluor: Traditional sulfur(IV) reagents often fail when applied to cyclobutanols. They tend to promote significant carbocationic character during the C-O bond cleavage, resulting in complex mixtures of rearranged and eliminated byproducts[2]. Furthermore, their thermal instability poses severe safety risks on a preparative scale[3].
-
PyFluor (2-Pyridinesulfonyl Fluoride): While PyFluor is a breakthrough, low-cost reagent that chemoselectively fluorinates standard primary and secondary alcohols with minimal elimination[4], it is generally too stable and unreactive for sterically encumbered and strained cyclobutanols[5].
-
PBSF (Perfluoro-1-butanesulfonyl fluoride) + MTBD: Machine learning-guided high-throughput experimentation has revealed that cyclobutanols require the highly electron-withdrawing activation provided by PBSF[5]. When paired with the bulky phosphazene base MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene), PBSF forms a highly reactive nonafluorobutanesulfonate intermediate. MTBD is basic enough to facilitate the reaction but sterically hindered enough to prevent unwanted nucleophilic attack on the sulfonyl group, allowing the in-situ generated fluoride to execute a clean
inversion. -
Copper-Catalyzed Triflate Displacement: For substrates where direct deoxyfluorination fails, pre-activating the cyclobutanol as a triflate followed by nucleophilic displacement using an N-heterocyclic carbene copper(I) fluoride complex (e.g., [IMeCuCl] + KF) provides a mild, highly effective alternative[2]. The Cu-complex acts as a phase-transfer catalyst, delivering a highly nucleophilic but non-basic fluoride source that suppresses E2 elimination.
Reaction Pathway Visualization
The following diagram illustrates the competing mechanistic pathways during the deoxyfluorination of cyclobutanols.
Reaction pathways of cyclobutanol deoxyfluorination highlighting competing side reactions.
Quantitative Comparison of Fluorination Strategies
The table below summarizes the expected outcomes when subjecting a standard secondary cyclobutanol to various nucleophilic fluorination conditions.
| Fluorinating System | Typical Yield (%) | Primary Byproducts | Mechanistic Rationale |
| DAST / Deoxo-Fluor | < 20% | Cyclobutenes, Cyclopropylmethyl fluorides | High carbocationic character leads to strain-release rearrangement and E2 elimination. |
| PyFluor + DBU | < 5% | Unreacted starting material | Reagent is too stable; insufficient activation of the strained secondary alcohol[5]. |
| PBSF + MTBD | 65 - 80% | Trace cyclobutene | Highly activated sulfonate intermediate enables direct |
| Tf₂O then [IMeCuCl]/KF | 70 - 85% | Trace elimination | Cu-F species provides highly nucleophilic, non-basic fluoride, suppressing E2[2]. |
Validated Experimental Protocols
Protocol A: Direct Deoxyfluorination using PBSF and MTBD
This protocol leverages the optimal sulfonyl fluoride/base combination for strained cyclic alcohols.
Materials:
-
Cyclobutanol derivative (1.0 equiv, 1.0 mmol)
-
Perfluoro-1-butanesulfonyl fluoride (PBSF) (1.5 equiv, 1.5 mmol)
-
MTBD (1.5 equiv, 1.5 mmol)
-
Anhydrous Toluene (0.2 M)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar. Backfill with dry Nitrogen (
) three times. -
Substrate Addition: Dissolve the cyclobutanol (1.0 mmol) in 5.0 mL of anhydrous toluene and transfer to the flask.
-
Base Addition: Add MTBD (1.5 mmol) to the stirring solution at room temperature. Allow to stir for 5 minutes.
-
Activation: Dropwise, add PBSF (1.5 mmol) via a gas-tight syringe. Causality Note: Slow addition prevents localized heating, which can prematurely trigger elimination of the forming sulfonate intermediate.
-
Reaction: Seal the flask and stir at room temperature for 16–24 hours. (For highly sterically hindered cyclobutanols, gentle heating to 40 °C may be required).
-
In-Process Analytical Validation (Crucial): Before quenching, extract a 50 µL aliquot. Dilute in 0.5 mL
and spike with 10 µL of fluorobenzene as an internal standard. Acquire a NMR spectrum. The desired fluorocyclobutane typically appears as a characteristic multiplet between -160 and -180 ppm. Calculate the NMR yield by integrating the product peak against the fluorobenzene singlet (-113.15 ppm). -
Workup: Once conversion exceeds 85%, quench the reaction with saturated aqueous
(5 mL). Extract with diethyl ether (3 x 5 mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and carefully concentrate under reduced pressure (fluorocyclobutanes can be volatile). Purify via silica gel flash chromatography.
Protocol B: Copper-Catalyzed Nucleophilic Substitution of Cyclobutyl Triflates
Use this two-step protocol if Protocol A yields excessive unreacted starting material due to extreme steric hindrance.
Step-by-Step Procedure:
-
Triflation: In a dry flask under
, dissolve the cyclobutanol (1.0 mmol) in anhydrous DCM (5 mL). Add pyridine (2.0 mmol) and cool to -78 °C. Dropwise, add Triflic Anhydride ( , 1.2 mmol). Stir for 1 hour, then warm to 0 °C. Quench with cold water, extract with DCM, dry, and concentrate to yield the crude cyclobutyl triflate. Use immediately; do not store. -
Catalyst Preparation: In a nitrogen-filled glovebox, combine [IMeCuCl] (0.1 mmol, 10 mol%) and anhydrous KF (2.0 mmol) in anhydrous THF (3 mL). Stir for 30 minutes to generate the active [IMeCuF] species in situ[2].
-
Substitution: Dissolve the freshly prepared cyclobutyl triflate in THF (2 mL) and add it to the stirring catalyst suspension.
-
Reaction & Validation: Stir at room temperature for 12 hours. Validate conversion using the
NMR method described in Protocol A. -
Workup: Filter the mixture through a short pad of Celite, washing with diethyl ether. Concentrate and purify via chromatography.
References
- Doyle, A. G. et al. "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning." Journal of the American Chemical Society, 2018.
- Nielsen, M. K. et al. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." Journal of the American Chemical Society, 2015.
- Royal Society of Chemistry. "Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2." RSC Books.
- National Institutes of Health (NIH). "Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs." PMC.
- Sigma-Aldrich. "Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor)." Sigma-Aldrich Technical Articles.
Sources
- 1. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. 2-ピリジンスルホニルフルオリド(PyFluor)を用いた脱酸素的フッ素化反応 [sigmaaldrich.com]
- 4. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Application Note: Preparation of Trifluoromethoxy Cyclobutanes via Strain-Release Bromo-Trifluoromethoxylation of Bicyclo[1.1.0]butanes
Introduction & Mechanistic Rationale
The incorporation of fluorinated motifs into small, strained carbocycles has become a cornerstone strategy in modern medicinal chemistry and drug development. The trifluoromethoxy (
Recently, a breakthrough methodology by Pitts and colleagues (2025) established a reliable route to synthesize 1-bromo-3-(trifluoromethoxy)cyclobutanes through the electrophilic activation and subsequent strain-release of BCBs[3],[4]. This application note details the optimized protocol for this transformation, providing mechanistic insights and robust quality-control checkpoints to ensure reproducible yields.
Mechanistic Causality
The reaction relies on a delicate polarity-reversal and trapping sequence. The highly strained interbridgehead
Figure 1: Strain-release bromo-trifluoromethoxylation workflow for BCB functionalization.
Scope and Quantitative Data Summary
The bromo-trifluoromethoxylation protocol is well-tolerated by a variety of electron-withdrawing BCB substrates, particularly 1-sulfonyl and 1-carboxylate derivatives[3]. The table below summarizes the expected yields and physical states of the purified products based on validated literature parameters[3],[5].
Table 1: Substrate Scope and Expected Yields
| Substrate (BCB Derivative) | Electrophile | Nucleophile | Product Yield (%) | Physical State |
| 1-((4-fluorophenyl)sulfonyl)BCB | DBDMH | 54% | White crystalline solid | |
| 1-((4-methoxyphenyl)sulfonyl)BCB | DBDMH | 37% | White solid | |
| 1-((4-chlorophenyl)sulfonyl)BCB | DBDMH | 57% | White solid | |
| 1-((4-(trifluoromethyl)phenyl)sulfonyl)BCB | DBDMH | 59% | Clear oil | |
| tert-butyl BCB-1-carboxylate | DBDMH | 40% | Clear oil |
Experimental Protocols
Reagent Preparation & Quality Control: Stock Solution
The success of this protocol is strictly dependent on the quality of the
-
Causality of Failure :
is highly sensitive. The use of degraded Silver Fluoride (AgF) during its preparation will result in a dark yellow stock solution. Using a dark yellow solution directly correlates to a severe 20–40% drop in product yield due to insufficient active nucleophile concentration[5]. -
Self-Validating QC Step : Always use a freshly opened/prepared batch of AgF. The resulting
solution must appear colorless to very pale yellow. Store in the dark until immediate use[5].
General Procedure for Bromo-Trifluoromethoxylation
Note: Conduct all steps in a fume hood under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Step 1: Reaction Assembly
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 1-substituted bicyclo[1.1.0]butane (1.0 equivalent) and DBDMH (stoichiometric equivalent for "Br+").
-
Dissolve the solids in anhydrous Acetonitrile (MeCN). Rationale: MeCN is a polar aprotic solvent that effectively solubilizes the reagents and stabilizes the transient carbocation formed during strain-release[3],[5].
Step 2: Nucleophile Addition
3. Begin stirring the mixture vigorously . Rationale: Vigorous stirring is critical. The reaction involves sparingly soluble silver species, and rapid homogenization is required to trap the short-lived intermediate before non-productive polymerization or rearrangement of the BCB occurs[5].
4. Add the freshly prepared, colorless
Step 3: Reaction Monitoring & Workup
5. Stir the reaction at room temperature for an additional 2 hours. The reaction mixture typically transitions from dark green to colorless upon completion[3].
6. Quench the reaction by adding saturated aqueous
Step 4: Purification 10. Purify the crude residue via flash column chromatography or preparative Thin Layer Chromatography (pTLC) using a silica gel stationary phase. Elute with a gradient of Hexanes:EtOAc (typically 9:1 to 4:1 depending on substrate polarity)[3].
Specific Example: Synthesis of 1-((1-bromo-3-(trifluoromethoxy)cyclobutyl)sulfonyl)-4-fluorobenzene
-
Synthesize the starting material, 1-((4-fluorophenyl)sulfonyl)bicyclo[1.1.0]butane, from 4-fluorobenzenesulfonyl chloride and epichlorohydrin following standard literature procedures[3],[2].
-
Subject the starting material to the General Procedure (Section 3.2) using DBDMH and
. -
Purify the crude product via pTLC eluting with 9:1 Hexanes:EtOAc.
-
Expected Output : The final product is obtained as a white, crystalline solid (approx. 54% yield).
: 0.46 (9:1 Hexanes:EtOAc), visualized by UV (254 nm). Melting point: 82.0 – 84.5 ºC[3].
Troubleshooting & Substrate Limitations
To maintain experimental integrity, avoid substrates that are mechanistically incompatible with the electrophilic or oxidative nature of the reagents:
-
Immediate Black Precipitate : If the BCB substrate contains a boronic acid pinacol ester (Bpin) or an amide group, the addition of
will cause the immediate formation of a black precipitate. This indicates rapid reagent decomposition, and no desired product will be formed[5]. -
Intractable Mixtures : Sulfoxide-containing BCBs are highly prone to competitive oxidation by DBDMH. Attempting this reaction with sulfoxide-BCBs will yield an intractable mixture of side products[5].
-
Alternative Nucleophiles : Do not attempt to substitute
with under these exact conditions. Control experiments show that undergoes rapid, unselective decomposition in the presence of DBDMH[5].
References
-
Kraemer, Y., Stephens, A. M., Buldt, J. A., et al. (2025). Strain-Release Trifluoromethoxylation and Pentafluorosulfanoxylation of [1.1.0]Bicyclobutanes: Expanded Access to Fluorinated Cyclobutane Hybrid Bioisosteres. Chemical Communications, 61, 3159-3162. The Royal Society of Chemistry. URL:[Link]
-
Kraemer, Y., et al. (2025). Electronic Supplementary Information (ESI) for: Strain-Release Trifluoromethoxylation and Pentafluorosulfanoxylation of [1.1.0]Bicyclobutanes. The Royal Society of Chemistry. URL:[Link]
-
Sugiyama, M., Akiyama, M., et al. (2025). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. National Center for Biotechnology Information (NIH) / PMC. URL:[Link]
-
Yang, P., Chen, S., Tang, P., et al. (2025). Divergent Mono- and Di-trifluoromethylthiolation of Bicyclo[1.1.0]butane and Bicyclo[2.1.0]pentane. ResearchGate. URL:[Link]
Sources
Application Note: Handling, Storage, and Analytical Quantification of Volatile Fluorinated Cyclobutanamines
Introduction
Fluorinated cyclobutanamines, such as 3,3-difluorocyclobutan-1-amine, have emerged as highly valuable structural motifs in modern medicinal chemistry and drug development. They frequently serve as rigid bioisosteres for morpholines, piperidines, and phenyl rings[1]. The introduction of a gem-difluorocycloalkyl group significantly alters the physicochemical profile of the molecule: it increases lipophilicity, enhances metabolic stability by blocking enzymatic degradation, and restricts conformational flexibility to improve target binding affinity[2]. Furthermore, the strong electron-withdrawing inductive effect of the fluorine atoms lowers the pKa of the adjacent amine, effectively modulating its basicity to optimize pharmacokinetic exposure[3].
However, the unique physical properties of fluorinated cycloalkylamines present significant handling challenges in the laboratory. Replacing hydrogen atoms with highly electronegative (yet low-polarizability) fluorine atoms reduces intermolecular van der Waals forces. Consequently, low-molecular-weight fluorinated amines exhibit unexpectedly high volatility[4]. Without rigorous handling protocols, researchers face evaporative losses, stoichiometric inaccuracies, and atmospheric degradation.
Physicochemical Properties & Form Selection
The physical state of the fluorinated cyclobutanamine dictates the required handling procedures. The free base is a highly volatile liquid, whereas its corresponding hydrochloride (HCl) salt is a stable, high-melting solid[5].
Table 1: Comparative Physicochemical Properties of 3,3-Difluorocyclobutan-1-amine
| Property | Free Base (Liquid) | Hydrochloride Salt (Solid) |
| CAS Number | 791061-00-2[4] | 637031-93-7[5] |
| Physical State | Colorless to light yellow liquid[6] | White to off-white solid[5] |
| Boiling Point | ~83–87 °C at 760 mmHg[4] | N/A (Decomposes before boiling) |
| Melting Point | N/A | 296 °C[5] |
| Volatility | High | Negligible |
| Storage Temp | -20 °C (Freezer)[6] | Room Temperature or 4 °C |
Workflow and Decision Matrix
To ensure experimental reproducibility, the handling workflow must be adapted to the chemical form of the reagent.
Workflow for determining the appropriate storage and handling protocols based on chemical form.
Experimental Protocols
Protocol A: Schlenk-Based Transfer of Volatile Free Base
Causality: The free base evaporates rapidly at room temperature and the primary amine can react with atmospheric CO₂ to form insoluble carbamates. Utilizing pre-chilled, gas-tight equipment minimizes vapor pressure and prevents atmospheric exchange, preserving the stoichiometric integrity of the reagent.
Step-by-Step Methodology:
-
Preparation: Store the reagent vial containing the liquid free base strictly at -20 °C[6]. Do not open the vial to the ambient atmosphere.
-
Purging: Attach a nitrogen or argon line to a Schlenk flask containing your reaction mixture. Ensure the flask is sealed with a high-quality rubber septum.
-
Syringe Chilling: Place a gas-tight Hamilton syringe in a desiccator at 4 °C for 30 minutes prior to use. Note: Chilling the syringe prevents the volatile liquid from flashing into vapor upon contact with warm glass.
-
Extraction: Flush the chilled syringe with inert gas three times. Pierce the septum of the reagent vial and withdraw the required volume of the fluorinated amine.
-
Transfer: Inject the liquid directly into the reaction mixture subsurface (below the solvent line) to minimize headspace evaporation.
Protocol B: In Situ Hydrochloride Salt Formation for Stable Storage
Causality: For long-term storage or when precise gravimetric weighing is required for high-throughput screening, converting the volatile free base into an ionic lattice (HCl salt) is highly recommended. The ionic bonds drastically reduce vapor pressure, raising the melting point to nearly 300 °C and eliminating volatility issues[5].
Step-by-Step Methodology:
-
Dissolve the fluorinated cyclobutanamine free base in anhydrous diethyl ether (0.5 M concentration) under an argon atmosphere.
-
Cool the flask to 0 °C using an ice bath to control the exothermic salt formation.
-
Dropwise, add 1.1 equivalents of anhydrous HCl in diethyl ether (2.0 M solution). A white precipitate will immediately begin to form.
-
Stir for 15 minutes at 0 °C to ensure complete precipitation.
-
Filter the solid 3,3-difluorocyclobutanamine hydrochloride under a gentle stream of nitrogen.
-
Dry the solid under high vacuum for 2 hours. The resulting salt can be weighed on a standard analytical benchtop balance and stored at room temperature or 4 °C.
Protocol C: Analytical Quantification of Residual Volatile Amines (HS-GC-FID)
Causality: Quantifying residual volatile amines in synthesized active pharmaceutical ingredients (APIs) is critical for regulatory compliance. Direct liquid injection can cause matrix interference and column degradation. Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) isolates the volatile amine. Adding a strong, non-volatile base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) ensures the amine is fully deprotonated and partitioned efficiently into the headspace rather than remaining trapped in the API matrix[7].
Step-by-Step Methodology:
-
Diluent Preparation: Prepare a diluent of N,N-dimethylacetamide (DMAc) containing 5% (v/v) DBU[7].
-
Sample Preparation: Dissolve 50 mg of the synthesized API in 1.0 mL of the DBU/DMAc diluent in a 20 mL headspace vial. Seal immediately with a PTFE/silicone septum.
-
Incubation: Heat the vial at 80 °C for 15 minutes to drive the volatile fluorinated amine into the headspace.
-
Injection: Inject 1.0 mL of the headspace gas into the GC-FID.
-
Chromatography: Utilize a volatile amine-specific column (e.g., CP-Volamine) with a temperature gradient starting at 40 °C, holding for 5 minutes, and ramping to 200 °C.
Mechanisms of Reagent Loss & Mitigation Strategies
Understanding the pathways of reagent degradation is essential for designing self-validating experimental setups.
Primary mechanisms of reagent degradation and corresponding mitigation strategies.
References
-
Fluorinated Cycloalkyl Building Blocks for Drug Discovery Source: PubMed (NIH) / ChemMedChem URL:[Link][2]
-
A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals Source: RSC Publishing (Analytical Methods) URL:[Link][7]
-
3,3-difluorocyclobutanamine Hydrochloride CAS 637031-93-7 Source: Home Sunshine Pharma / Sigma-Aldrich URL:[Link][5]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. 3,3-difluorocyclobutanamine Hydrochloride CAS 637031-93-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 791061-00-2 CAS MSDS (Cyclobutanamine, 3,3-difluoro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
Application Note: Optimized Peptide Coupling Conditions for cis-3-(Trifluoromethoxy)cyclobutanamine
Introduction & Reactivity Profile
cis-3-(Trifluoromethoxy)cyclobutanamine (often supplied as a hydrochloride salt, CAS: 2755330-97-1) is a highly valued building block in modern drug discovery[1]. The incorporation of the trifluoromethoxy (-OCF₃) group provides unique metabolic stability and lipophilicity, while the cyclobutane ring restricts conformational flexibility, allowing for precise spatial orientation of pharmacophores.
However, coupling this specific amine to carboxylic acids requires careful optimization due to two primary factors:
-
Steric Hindrance: The cyclobutane ring introduces moderate steric bulk around the primary amine, which can impede the approach to bulky activated esters.
-
Electronic Deactivation (Inductive Effect): The highly electronegative -OCF₃ group exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma-bond framework. Although situated at the 3-position, this effect slightly lowers the pKa of the conjugate acid, rendering the free amine a weaker nucleophile compared to unsubstituted aliphatic amines.
Because of this reduced nucleophilicity and steric hindrance, standard coupling reagents like EDC/HOBt often result in sluggish reaction kinetics, incomplete conversion, and higher rates of epimerization in chiral carboxylic acid partners[2].
Strategic Reagent Selection
To overcome the inherent reactivity challenges of cis-3-(Trifluoromethoxy)cyclobutanamine, highly electrophilic active esters must be generated in situ.
-
Discovery Scale (HATU / DIPEA): HATU is the gold standard for sterically hindered and electronically deactivated amines[2]. It generates an extremely reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent pyridine nitrogen in the HOAt moiety provides an anchoring hydrogen-bond interaction that accelerates the aminolysis step, effectively overcoming the amine's reduced nucleophilicity.
-
Process / Scale-Up (T3P / DIPEA): Propylphosphonic anhydride (T3P) is highly recommended for multi-gram to kilogram scale-up[3]. It avoids the explosive hazards associated with benzotriazole derivatives, provides excellent epimerization control, and yields water-soluble byproducts that are easily removed via aqueous washing[3].
-
Green Chemistry / SPPS (DIC / OxymaPure): For Solid-Phase Peptide Synthesis (SPPS) or environmentally conscious solution-phase synthesis, OxymaPure paired with DIC is superior to HOBt[4]. OxymaPure forms a highly reactive oxime ester and carries a significantly lower risk of explosion compared to traditional triazole-based additives[4].
Data Presentation: Coupling Reagent Comparison
The following table summarizes the expected performance metrics of various coupling systems when reacting cis-3-(Trifluoromethoxy)cyclobutanamine with a standard N-protected amino acid.
| Coupling System | Relative Reactivity | Epimerization Risk | Scalability / Safety | Byproduct Removal |
| EDC / HOBt | Low | Moderate | Good | Moderate (Urea can be stubborn) |
| HATU / DIPEA | Very High | Low | Poor (Explosion hazard on scale) | Difficult (Requires chromatography) |
| DIC / OxymaPure | High | Very Low | Good (Non-explosive additive) | Moderate (Soluble in organic wash) |
| T3P / DIPEA | High | Very Low | Excellent (Process standard) | Easy (Water-soluble byproducts) |
Experimental Protocols
Protocol A: Discovery-Scale Amidation (HATU-Mediated)
Ideal for rapid library synthesis and milligram-scale medicinal chemistry.
Reagents: Carboxylic acid (1.0 equiv), cis-3-(Trifluoromethoxy)cyclobutanamine HCl (1.1 equiv), HATU (1.2 equiv), N,N-Diisopropylethylamine (DIPEA) (3.0 equiv), anhydrous DMF (0.1 M).
Step-by-Step Methodology:
-
Free-basing: Suspend cis-3-(Trifluoromethoxy)cyclobutanamine HCl (1.1 equiv) in anhydrous DMF. Add DIPEA (1.5 equiv) and stir for 5 minutes at room temperature to liberate the free amine.
-
Activation: In a separate flame-dried flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (1.5 equiv) followed by HATU (1.2 equiv). Stir the mixture at 0 °C for 10 minutes to ensure complete formation of the HOAt active ester.
-
Coupling: Transfer the free amine solution dropwise into the activated acid mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature. Monitor via LC-MS or TLC. Due to the high reactivity of HATU, completion is typically observed within 1–2 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, water, and brine to remove DMF and tetramethylurea byproducts. Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography or preparative HPLC.
Protocol B: Process-Scale Amidation (T3P-Mediated)
Ideal for multi-gram scale-up where safety and facile workup are paramount.
Reagents: Carboxylic acid (1.0 equiv), cis-3-(Trifluoromethoxy)cyclobutanamine HCl (1.05 equiv), T3P (50% solution in EtOAc, 1.5 equiv), DIPEA (3.0 equiv), EtOAc (0.2 M).
Step-by-Step Methodology:
-
Preparation: Charge a reactor with the carboxylic acid (1.0 equiv), cis-3-(Trifluoromethoxy)cyclobutanamine HCl (1.05 equiv), and EtOAc.
-
Base Addition: Cool the suspension to 0–5 °C. Slowly add DIPEA (3.0 equiv) to neutralize the amine hydrochloride and act as the acid scavenger.
-
T3P Addition: Add the T3P solution (1.5 equiv) dropwise over 30 minutes, maintaining the internal temperature below 10 °C to prevent thermal degradation and suppress epimerization.
-
Reaction: Warm the reactor to room temperature and stir for 4–8 hours. T3P kinetics are slightly slower than HATU, so overnight stirring may be required for highly hindered substrates.
-
Workup: Add water to the reactor and stir vigorously for 15 minutes to hydrolyze unreacted T3P. Separate the phases. Wash the organic layer sequentially with saturated NaHCO₃, 1M HCl, and brine.
-
Isolation: The water-soluble phosphonic acid byproducts are completely removed in the aqueous phase[3]. Concentrate the organic layer to yield the highly pure amide product, often requiring no further chromatography.
Reaction Workflows & Mechanisms
Fig 1. Standard workflow for the amide coupling of cis-3-(Trifluoromethoxy)cyclobutanamine.
Fig 2. Mechanistic pathway of HATU-mediated activation and subsequent aminolysis.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from[Link][2]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from[Link][3]
Sources
- 1. cis-3-(Trifluoromethoxy)cyclobutanamine hydrochloride 95% | CAS: 2755330-97-1 | AChemBlock [achemblock.com]
- 2. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
Application Note: Scale-Up Synthesis of Fluorinated Cyclobutane Amines
Introduction & Rationale
The incorporation of fluorinated cyclobutane motifs into small-molecule drug candidates has become a cornerstone strategy in modern medicinal chemistry [1]. Cyclobutane rings offer a unique combination of conformational restriction and metabolic stability. When functionalized with fluorine atoms (e.g., 3-fluorocyclobutanamine or 3,3-difluorocyclobutanamine), these building blocks act as highly effective bioisosteres for piperidines, morpholines, and other saturated heterocycles [2].
The strategic placement of highly electronegative fluorine atoms exerts a strong inductive pull, which predictably lowers the basicity (pKa) of the pendant amine, enhances lipophilicity (LogP), and improves membrane permeability[3]. However, transitioning the synthesis of these strained, fluorinated scaffolds from discovery-scale (milligrams) to process-scale (multigram to kilogram) presents significant chemical engineering challenges, particularly concerning the safe handling of fluorinating agents and the thermal management of energetic intermediates.
This application note details the process chemistry, safety considerations, and validated protocols for the scale-up synthesis of fluorinated cyclobutane amines.
Process Chemistry & Mechanistic Insights
The synthesis of fluorinated cyclobutanamines typically relies on a two-stage strategic approach: (1) Nucleophilic Deoxyfluorination of a cyclobutanone or cyclobutanol precursor, followed by (2) Amine Installation via a modified Curtius rearrangement [4].
Deoxyfluorination on Scale
For the synthesis of 3,3-difluorocyclobutane derivatives, the starting material is often an alkyl 3-oxocyclobutanecarboxylate. The conversion of the ketone to a gem-difluoride is achieved using diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄).
-
Causality & Process Choice: While DAST is convenient for lab-scale synthesis, its thermal instability limits its use on a larger scale. For multigram to kilogram processes, SF₄ or Deoxo-Fluor is preferred. Because these reactions generate anhydrous hydrogen fluoride (HF) as a byproduct, standard borosilicate glassware is strictly prohibited. Scale-up must be conducted in PTFE-lined or Hastelloy autoclaves [5].
The Modified Curtius Rearrangement
Converting the resulting fluorinated cyclobutanecarboxylic acid to the target amine is best achieved via the Curtius rearrangement.
-
Causality & Process Choice: Traditional Curtius conditions involve the isolation of an acyl azide, which poses a severe explosion hazard on scale. The modified Curtius rearrangement utilizes diphenylphosphoryl azide (DPPA) and triethylamine to generate the acyl azide in situ. Upon controlled heating, the azide extrudes nitrogen gas to form an isocyanate, which is immediately trapped by tert-butanol to form a stable Boc-protected amine [6]. This telescoping of intermediates prevents the accumulation of energetic species.
Fig 1: Mechanistic workflow of the modified Curtius rearrangement for amine installation.
Quantitative Data & Physicochemical Profiling
The addition of fluorine to the cyclobutane ring predictably alters the physicochemical properties of the amine. Table 1 summarizes the inductive effects of fluorine substitution, while Table 2 outlines the operational parameters for scale-up.
Table 1: Physicochemical Impact of Fluorination on Cyclobutanamines [3]
| Compound Scaffold | pKa (Amine) | Relative Lipophilicity (ΔLogP) | Metabolic Stability |
|---|---|---|---|
| Cyclobutanamine | ~10.4 | Baseline (0.0) | Low (Rapid oxidation) |
| 3-Fluorocyclobutanamine | ~9.2 | + 0.3 | Moderate |
| 3,3-Difluorocyclobutanamine | ~8.5 | + 0.6 | High (Blocked C3 metabolism) |
Table 2: Scale-Up Parameters and Yields (50 g Validation Scale)
| Synthetic Step | Reagents | Yield | Critical Process/Safety Parameters |
|---|---|---|---|
| 1. Fluorination | DAST or SF₄, CH₂Cl₂ | 75–82% | Exothermic. Requires HF-resistant reactor. Venting of HF gas to scrubber. |
| 2. Hydrolysis | LiOH, THF/H₂O | 95–98% | Mild exotherm during base addition. |
| 3. Curtius | DPPA, Et₃N, t-BuOH | 65–72% | Critical: Controlled heating to 80°C to manage N₂ off-gassing rate. |
| 4. Deprotection | 4M HCl in Dioxane | >90% | Vigorous evolution of CO₂ and isobutylene. |
Experimental Protocols
The following protocols represent a self-validating system for the synthesis of 3,3-difluorocyclobutanamine hydrochloride on a 50-gram scale.
Protocol A: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid
Objective: Conversion of the ketone to the gem-difluoride followed by ester hydrolysis.
-
Reactor Preparation: Ensure a 1 L Hastelloy or PTFE-lined autoclave is completely dry and purged with inert gas (N₂ or Ar).
-
Fluorination: Charge the reactor with ethyl 3-oxocyclobutanecarboxylate (50.0 g, 351 mmol) dissolved in anhydrous CH₂Cl₂ (300 mL). Cool the system to 0 °C.
-
Reagent Addition: Slowly add DAST (141.5 g, 878 mmol, 2.5 equiv) via a dropping funnel over 1 hour. Caution: Highly exothermic. HF is generated.
-
Reaction: Seal the autoclave and gradually warm to room temperature. Stir for 24 hours.
-
Quenching: Vent the reactor through a basic scrubber (KOH solution). Slowly pour the reaction mixture into ice-cold saturated NaHCO₃ (1 L) under vigorous stirring. Extract with CH₂Cl₂ (3 × 300 mL), dry over Na₂SO₄, and concentrate to yield the intermediate ester.
-
Hydrolysis: Dissolve the crude ester in THF/H₂O (1:1, 400 mL). Add LiOH·H₂O (29.5 g, 702 mmol). Stir at room temperature for 4 hours.
-
Workup: Acidify the aqueous layer to pH 2 using 2M HCl. Extract with EtOAc (3 × 250 mL). Wash the combined organic layers with brine, dry (Na₂SO₄), and concentrate in vacuo to afford 3,3-difluorocyclobutanecarboxylic acid as a white solid.
Protocol B: Modified Curtius Rearrangement & Deprotection
Objective: Safe installation of the primary amine.
-
Acyl Azide Formation: In a 2 L three-neck round-bottom flask equipped with a reflux condenser and a gas bubbler, dissolve 3,3-difluorocyclobutanecarboxylic acid (40.0 g, 294 mmol) in anhydrous tert-butanol (400 mL). Add triethylamine (35.7 g, 353 mmol).
-
DPPA Addition: Add DPPA (89.0 g, 323 mmol) dropwise at room temperature. Stir for 30 minutes.
-
Thermal Rearrangement: Slowly heat the mixture to 80 °C. Process Control: Monitor the gas bubbler. Nitrogen evolution will begin around 60 °C. Maintain heating until gas evolution ceases (approx. 12 hours).
-
Isolation of Boc-Amine: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (500 mL) and 5% aqueous citric acid (300 mL). Wash the organic layer with saturated NaHCO₃, dry, and concentrate.
-
Deprotection: Dissolve the crude Boc-protected amine in CH₂Cl₂ (200 mL). Slowly add 4M HCl in dioxane (200 mL) at 0 °C. Stir at room temperature for 4 hours until CO₂ evolution stops.
-
Crystallization: Concentrate the suspension to a volume of ~100 mL. Add diethyl ether (300 mL) to fully precipitate the product. Filter the white solid, wash with ether, and dry under high vacuum to yield 3,3-difluorocyclobutanamine hydrochloride.
Fig 2: Process flow diagram highlighting equipment requirements and safety controls during scale-up.
Summary
The scale-up synthesis of fluorinated cyclobutane amines requires rigorous attention to reagent selection and thermal control. By utilizing specialized HF-resistant equipment for deoxyfluorination and employing a telescoped, in situ Curtius rearrangement, process chemists can safely produce decagram to kilogram quantities of these highly valuable bioisosteres. The resulting compounds exhibit superior metabolic stability and optimized basicity, making them indispensable building blocks in modern drug discovery.
References
-
Demchuk, O. P., et al. (2023). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry. Available at:[Link][1]
-
Malashchuk, A., et al. (2024). 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. European Journal of Organic Chemistry. Available at:[Link][2]
-
Demchuk, O. P., et al. (2024). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at:[Link][3]
-
Enamine Ltd. (2016). Synthesis of fluorinated building blocks at Enamine. YouTube. Available at:[Link][4]
-
Simmons, E. M., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at:[Link][5]
Sources
Troubleshooting & Optimization
separating cis and trans isomers of 3-(Trifluoromethoxy)cyclobutanamine
Technical Support Center: Isomer Separation Guide Ticket ID: #ISO-CB-3OCF3-001 Subject: Resolution of cis and trans 3-(Trifluoromethoxy)cyclobutanamine Status: Open [Expert Response][1][2][3]
Executive Summary
Separating the isomers of 3-(Trifluoromethoxy)cyclobutanamine presents a threefold challenge:
-
Detection: The molecule lacks a strong UV chromophore, making standard UV-Vis (254 nm) ineffective.[1][2]
-
Conformational Mobility: The cyclobutane ring pucker creates dynamic conformers that complicate NMR assignment.[1][2]
-
Polarity Similarity: The lipophilic trifluoromethoxy (-OCF
) group masks the polarity difference typically seen between amine isomers.[1][2]
This guide provides a validated workflow for Detection Enhancement , Chromatographic Resolution , and Stereochemical Assignment .
Module 1: The "Invisible Peak" Problem (Detection)
User Question: "I am injecting the sample on HPLC, but I see no peaks or only noise at 210 nm. How do I track the isomers?"
Root Cause:
The -OCF
Technical Protocol: Derivatization Strategy To enable robust separation and scaling, you must attach a chromophore.[2][4] We recommend Benzoylation over other methods (like OPA) because the derivative is stable and allows for easier crystallization later.[3]
Protocol: Pre-column Benzoylation
-
Reagents: Dissolve 50 mg of amine (salt or free base) in 1 mL DCM.
-
Acylation: Add 1.1 eq. Benzoyl Chloride dropwise at 0°C.[1][2]
-
Workup: Stir 1 hour. Quench with NaHCO
.[1][2] Extract with DCM.[1][2] -
Result: You now have N-(3-(trifluoromethoxy)cyclobutyl)benzamide.[1][2][3] This tracks easily at 254 nm .[1][2]
Alternative: Universal Detection If derivatization is unwanted (e.g., for direct biological assay), you must switch detectors:
-
ELSD (Evaporative Light Scattering Detector): Best for analytical screening.[1][2][3]
-
CAD (Charged Aerosol Detector): Higher sensitivity than ELSD.[1][2][3]
-
LC-MS (Single Quad): Monitor [M+H]
= 156.1 (Free base) or 232.1 (if tracking the benzamide).[1][3]
Module 2: Chromatographic Separation (HPLC & SFC)
User Question: "Which column and mobile phase separates the isomers best? My peaks are co-eluting."
Expert Insight: For 1,3-disubstituted cyclobutanes, the cis isomer (pseudo-equatorial/pseudo-axial) is generally more polar and compact than the trans isomer (pseudo-equatorial/pseudo-equatorial).[3]
Method A: Reverse Phase (RP-HPLC)
Target: Free Amine (requires high pH) or Benzamide Derivative.[1][2][3]
| Parameter | Condition | Rationale |
| Column | XBridge C18 or Gemini C18 (High pH stable) | Hybrid silica withstands pH 10+.[1][2] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | High pH suppresses protonation of the amine, sharpening the peak and increasing retention. |
| Mobile Phase B | Acetonitrile | Standard organic modifier.[1][2] |
| Gradient | 5% to 60% B over 15 min | Shallow gradient required for isomer resolution. |
| Elution Order | Cis (1st) / Trans (2nd) | The trans isomer (diequatorial conformation) has a larger hydrophobic surface area.[3] |
Method B: Supercritical Fluid Chromatography (SFC)
Target: High-throughput separation of isomers.[1][3]
-
Column: 2-Ethylpyridine (2-EP) or Silica (HILIC mode).[1][2][3]
-
Advantage: SFC is often superior for diastereomer separation due to orthogonal selectivity mechanisms.[1][2]
Module 3: Stereochemical Assignment (NMR)
User Question: "I have separated two peaks. Peak 1 is a solid, Peak 2 is an oil.[1][2][5] Which is cis and which is trans?"
The "Wiberg" Rule for Cyclobutanes:
You cannot rely solely on coupling constants (
-
Trans-Isomer (Thermodynamic Product):
-
Conformation: The substituents prefer the diequatorial (e,e) orientation to minimize steric strain.[3]
-
Proton Geometry: This forces the methine protons at C1 and C3 into a diaxial (a,a) relationship.[3]
-
Result: These protons face each other across the ring.
-
NMR Signal: Strong NOE correlation between H1 and H3.
-
-
Cis-Isomer (Kinetic/Polar):
Visualization of Logic:
Caption: Workflow for assigning stereochemistry using H1-H3 through-space interactions.
Module 4: Bulk Purification & Scale-Up
User Question: "I need 10 grams of the trans isomer. Chromatography is too slow."
Protocol: Diastereomeric Salt Formation (Classical Resolution) While these are diastereomers (not enantiomers), their solubility profiles differ significantly.[1][3]
-
HCl Salt Formation:
-
Dissolve the mixture (free amine) in Diethyl Ether or MTBE .[3]
-
Observation: The Trans-isomer HCl salt typically has a higher lattice energy and melting point.[1][2] It will often precipitate as a crystalline solid, while the cis-isomer remains in solution or oils out.[5]
-
Validation: Filter the solid and check purity via HPLC.
-
-
Recrystallization Solvent:
Summary of Physical Properties
| Property | Trans-Isomer | Cis-Isomer |
| Configuration | Pseudo-diequatorial (e,e) | Pseudo-equatorial/axial (e,a) |
| H1-H3 NOE | Strong | Weak/None |
| RP-HPLC Elution | Late (2nd Peak) | Early (1st Peak) |
| State (HCl Salt) | Crystalline Solid | Hygroscopic Solid / Oil |
| Thermodynamics | More Stable | Less Stable |
References
-
Wiberg, K. B., & Barth, D. E. (1969).[1][3][5] Conformational studies of cyclobutane derivatives.[1][2][7] Journal of the American Chemical Society. (Establishes the puckered ring conformation and NMR coupling/NOE logic for 1,3-disubstituted cyclobutanes). [3]
-
Waters Corporation. (2025).[1][2][3] Analysis of Amines: High pH Strategies for HPLC. Waters Application Notes.[1][2] (Standard protocol for using ammonium bicarbonate buffers to improve amine retention).
-
Sigma-Aldrich. (2024).[1][2][3] Derivatization Reagents for HPLC: Benzoyl Chloride Protocol. Technical Bulletin.[1][2]
-
Lovering, F., et al. (2016).[1][3] The synthesis and properties of 3-substituted cyclobutanamines. MedChemComm.[1][2] (Provides specific context on the lipophilicity and structural properties of fluorinated cyclobutanes).
Sources
- 1. 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one | 1506272-65-6 [sigmaaldrich.com]
- 2. trans-3-(trifluoromethyl)cyclobutanamine hydrochloride | 2227198-22-1 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 6. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Navigating the Subtleties of the Trifluoromethoxy Group on a Cyclobutane Ring: A 19F NMR Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethoxy (OCF3) group into molecular scaffolds is a burgeoning strategy in medicinal chemistry and materials science. Its unique electronic properties and metabolic stability make it a desirable substituent. When attached to a conformationally dynamic four-membered ring like cyclobutane, the 19F NMR spectrum of the OCF3 group becomes a sensitive probe of the local chemical environment, stereochemistry, and conformational preferences. This guide provides in-depth technical support for researchers acquiring and interpreting 19F NMR data for trifluoromethoxy-substituted cyclobutanes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the 19F NMR chemical shift of the trifluoromethoxy group on a cyclobutane ring.
Q1: What is the typical 19F NMR chemical shift range for a trifluoromethoxy group on a cyclobutane ring?
A1: The 19F NMR chemical shift of a trifluoromethoxy group is generally found in a distinct region of the spectrum. For an OCF3 group attached to an sp3-hybridized carbon, the chemical shift typically falls between -58 and -80 ppm relative to CFCl3. A specific experimental value has been reported for tert-butyl 1-bromo-3-(trifluoromethoxy)cyclobutane-1-carboxylate, with the OCF3 group resonating at -59.96 ppm . The exact chemical shift is highly sensitive to the electronic environment, solvent, and other substituents on the cyclobutane ring.
Q2: How does the stereochemistry (cis/trans isomerism) of other substituents on the cyclobutane ring affect the 19F NMR chemical shift of the trifluoromethoxy group?
A2: The stereochemical relationship between the trifluoromethoxy group and other substituents on the cyclobutane ring is expected to have a significant impact on its 19F NMR chemical shift. This is primarily due to the puckered, non-planar conformation of the cyclobutane ring.
-
Through-Space Interactions: In a cis isomer, the OCF3 group will be in closer proximity to the other substituent compared to the trans isomer. This can lead to through-space interactions, such as van der Waals forces or dipolar couplings, which can deshield the fluorine nuclei, resulting in a downfield shift (less negative ppm value).
-
Conformational Averaging: Cyclobutanes undergo rapid ring-puckering at room temperature. The orientation of the OCF3 group (axial vs. equatorial-like) in the predominant conformer will differ between cis and trans isomers, leading to different time-averaged chemical environments and thus distinct 19F NMR chemical shifts. The temperature dependence of the chemical shifts can provide insights into these conformational equilibria.
Q3: Can I predict the 19F NMR chemical shift of my trifluoromethoxy-substituted cyclobutane?
A3: Accurate prediction of 19F NMR chemical shifts is challenging due to their high sensitivity to subtle environmental changes. However, computational chemistry methods, such as Density Functional Theory (DFT), can provide valuable estimates.
-
Computational Approaches: Software packages can calculate the magnetic shielding tensor of the fluorine nuclei, which can then be converted to a chemical shift. For reliable predictions, it is crucial to consider the conformational flexibility of the cyclobutane ring and perform calculations on an ensemble of low-energy conformers.
-
Empirical Data: Comparing your molecule to structurally similar compounds with known 19F NMR data can provide a rough estimate of the expected chemical shift range.
Q4: What are the expected coupling patterns for the OCF3 group signal?
A4: The 19F NMR signal of a trifluoromethoxy group will typically appear as a singlet in a proton-decoupled spectrum. However, in a proton-coupled spectrum, you may observe long-range couplings to nearby protons.
-
nJHF Coupling: Coupling between the fluorine nuclei of the OCF3 group and protons on the cyclobutane ring can occur over several bonds (typically 3JHF to 5JHF). These coupling constants are usually small (in the range of 1-5 Hz) and may not always be resolved, potentially leading to a broadened singlet. The magnitude of these couplings is dependent on the dihedral angle between the C-F bond and the C-H bond.
-
Through-Space Coupling: If the OCF3 group is sterically constrained and in close proximity to a proton, through-space 1H-19F coupling may be observed. This is more likely to occur in rigid or sterically crowded molecules.
Troubleshooting Guide
This section provides solutions to common problems encountered during the acquisition and analysis of 19F NMR spectra of trifluoromethoxy-substituted cyclobutanes.
Problem 1: Poor Signal-to-Noise (S/N) Ratio
A low signal-to-noise ratio can make it difficult to accurately determine the chemical shift and observe any fine coupling patterns.
-
Cause: Insufficient sample concentration, low number of scans, or the presence of paramagnetic impurities.
-
Solution:
-
Increase Concentration: If possible, increase the concentration of your sample.
-
Increase Number of Scans: 19F is a highly sensitive nucleus, but for dilute samples, a greater number of scans may be necessary. The S/N ratio increases with the square root of the number of scans.
-
Optimize Acquisition Parameters: Ensure the receiver gain is set appropriately to maximize signal without causing clipping.
-
Remove Paramagnetic Impurities: Degas the sample to remove dissolved oxygen, which is paramagnetic and can cause line broadening and a decrease in signal intensity.
-
Problem 2: Broad or Distorted Baseline
A non-flat baseline can interfere with accurate integration and peak picking.
-
Cause: Acoustic ringing, probe background signals, or improper setting of the acquisition parameters.
-
Solution:
-
Introduce a Pre-acquisition Delay: A short delay (a few microseconds) before the start of acquisition can allow for the decay of acoustic ringing from the probe.
-
Background Subtraction: Acquire a spectrum of the solvent and subtract it from the sample spectrum to remove any background signals from the probe or solvent impurities.
-
Baseline Correction Algorithms: Utilize the baseline correction functions available in your NMR processing software.
-
Problem 3: Unexpectedly Complex Multiplet or Broad Singlet
The OCF3 signal may appear more complex than a simple singlet, even in proton-decoupled spectra.
-
Cause: Conformational exchange, unresolved long-range couplings, or through-space couplings.
-
Solution:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to distinguish between static coupling and dynamic processes. If the signal sharpens or coalesces at higher or lower temperatures, it is indicative of conformational exchange on the NMR timescale. The puckered nature of the cyclobutane ring can lead to different conformers that are in dynamic equilibrium.
-
High-Resolution Experiments: Ensure the acquisition time is sufficient to resolve small coupling constants.
-
2D NMR Experiments: A 1H-19F HETCOR (Heteronuclear Correlation) experiment can help to identify which protons are coupled to the OCF3 group, aiding in the interpretation of complex splitting patterns.
-
Problem 4: Difficulty in Assigning Stereoisomers
Distinguishing between cis and trans isomers based on the OCF3 chemical shift alone can be challenging without reference compounds.
-
Cause: The difference in chemical shift between diastereomers may be small.
-
Solution:
-
2D NOESY/ROESY Experiments: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments can provide through-space correlation information. For a cis isomer, you would expect to see an NOE/ROE between the protons on the carbon bearing the OCF3 group and the protons on the carbon bearing the other substituent.
-
Computational Chemistry: As mentioned in the FAQs, computational prediction of 19F NMR chemical shifts for both isomers can provide a basis for assignment.
-
Analysis of Coupling Constants: The magnitudes of long-range 1H-19F coupling constants can be stereochemically dependent due to their relationship with dihedral angles.
-
Experimental Protocol: Acquiring High-Quality 19F NMR Spectra
This protocol provides a general guideline for obtaining high-quality 19F NMR spectra of trifluoromethoxy-substituted cyclobutanes.
1. Sample Preparation:
-
Analyte: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent.
-
Solvent: Choose a solvent in which the compound is highly soluble and that does not have signals overlapping with the region of interest. Common choices include CDCl3, acetone-d6, and DMSO-d6. Be aware that solvent can influence the chemical shift.
-
Reference: An external reference standard is often preferred for 19F NMR to avoid any potential interactions with the analyte. A sealed capillary containing a known reference compound (e.g., CFCl3 or C6F6) can be used. If an internal standard is necessary, ensure it is inert and its signal is well-separated from the analyte signals.
2. NMR Spectrometer Setup:
-
Probe Tuning: Tune the NMR probe to the 19F frequency.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
3. Acquisition Parameters (1D 19F Spectrum):
-
Spectral Width (sw): Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured. The typical range for organofluorine compounds is broad.
-
Transmitter Offset (o1p): Center the spectral width around the expected chemical shift of the OCF3 group (approximately -60 to -75 ppm).
-
Pulse Width (p1): Calibrate a 90° pulse for 19F.
-
Acquisition Time (aq): Use a relatively long acquisition time (e.g., 1-2 seconds) to ensure good digital resolution for resolving small coupling constants.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative measurements, d1 should be at least 5 times the longest T1 relaxation time of the fluorine nuclei.
-
Number of Scans (ns): For a reasonably concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Decoupling: For a standard 1D spectrum, use proton decoupling (e.g., 'waltz16' or 'garp'). To observe 1H-19F couplings, acquire a spectrum without proton decoupling.
4. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and chemical shift determination.
-
Referencing: Reference the spectrum to the known chemical shift of your external or internal standard.
Data Summary
The following table summarizes the known and expected 19F NMR chemical shift ranges for trifluoromethoxy groups on a cyclobutane ring.
| Substituent Pattern | Stereochemistry | Expected 19F Chemical Shift (ppm vs. CFCl3) | Notes |
| 3-(Trifluoromethoxy)cyclobutane-1-carboxylate | cis/trans mixture | -59.96 (reported for one isomer) | The chemical shift of the other isomer is not reported but is expected to be different due to conformational and through-space effects. |
| Monosubstituted trifluoromethoxycyclobutane | - | -58 to -75 | This is a general expected range based on the electronic environment of an OCF3 group on an sp3 carbon. The exact value will depend on the nature and position of other substituents. |
| Disubstituted trifluoromethoxycyclobutane | cis | Expected to be slightly downfield compared to the trans isomer | This is a prediction based on potential steric compression and through-space deshielding effects in the cis isomer. |
| Disubstituted trifluoromethoxycyclobutane | trans | Expected to be slightly upfield compared to the cis isomer | The greater distance between substituents in the trans isomer should minimize through-space interactions. |
Visualizing Workflows and Concepts
Diagram 1: Troubleshooting Workflow for 19F NMR of Trifluoromethoxycyclobutanes
Caption: A decision-making workflow for troubleshooting common issues in 19F NMR of trifluoromethoxycyclobutanes.
Diagram 2: Factors Influencing the 19F NMR Chemical Shift of OCF3 on a Cyclobutane Ring
Caption: Key factors that influence the 19F NMR chemical shift of a trifluoromethoxy group on a cyclobutane ring.
References
-
Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 87(18), 3884–3890. [Link]
-
Strain-Release Trifluoromethoxylation and Pentafluorosulfanoxylation of [1.1.0]Bicyclobutanes: Expanded Access to Fluorinated Cyclobutanes. (2022). The Royal Society of Chemistry. [Link]
-
Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Journal of the American Chemical Society, 87(18), 3891–3895. [Link]
- Dietschreit, J. C. B., Wagner, A., Le, T. A., Klein, P., Schindelin, H., Opatz, T., Engels, B., Hellmich, U. A., & Ochsenfeld, C. (2020). Predicting 19F NMR Chemical Shifts: A
Technical Support Center: Enhancing Metabolic Stability with Trifluoromethoxy Bioisosteres
Introduction
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic profiles is a cornerstone of successful development. Among the various chemical motifs employed for this purpose, the trifluoromethoxy (-OCF₃) group has garnered significant attention as a bioisostere.[1][2][3] Its unique electronic properties and steric profile can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions.[1][2][3] This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common experimental challenges and answering frequently asked questions related to the use of trifluoromethoxy bioisosteres for improving metabolic stability.
The trifluoromethoxy group is often employed to block metabolic hotspots, particularly sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] The strong electron-withdrawing nature of the three fluorine atoms deactivates adjacent aromatic rings, making them less prone to hydroxylation.[3][4] Furthermore, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, rendering the trifluoromethoxy group itself highly resistant to enzymatic cleavage.[5]
This guide offers practical, in-depth technical advice, grounded in established scientific principles and real-world laboratory experience. As your dedicated Senior Application Scientists, we aim to equip you with the knowledge to anticipate and overcome challenges, ensuring the robust and reliable application of trifluoromethoxy bioisosteres in your research.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, characterization, and in vitro evaluation of compounds containing a trifluoromethoxy group.
Problem 1: Unexpectedly Low Metabolic Stability in Microsomal Assays
Question: I have replaced a metabolically labile methoxy group with a trifluoromethoxy group, but the compound still shows high clearance in human liver microsome (HLM) stability assays. What could be the underlying cause, and how can I investigate it?
Answer:
While the trifluoromethoxy group is a potent metabolic blocker, its effectiveness is context-dependent. Here’s a systematic approach to troubleshoot this issue:
1. Confirm the Primary Metabolic Pathway of the Parent Compound:
-
Action: If not already done, perform a metabolite identification study on the original, non-fluorinated compound. This will confirm if the methoxy group was indeed the primary site of metabolism.
-
Rationale: It's possible that other metabolic pathways, such as oxidation at a different position on the molecule or metabolism by non-CYP enzymes, are the main contributors to clearance.[6]
2. Investigate Alternative Metabolic Pathways for the -OCF₃ Analog:
-
Action: Conduct a metabolite identification study for your trifluoromethoxy-substituted compound.
-
Rationale: By blocking one metabolic route, you may have unmasked a previously minor but now significant secondary pathway. This phenomenon is known as "metabolic switching."
3. Assess the Contribution of Phase II Metabolism:
-
Action: Perform a metabolic stability assay using hepatocytes instead of microsomes.[7]
-
Rationale: Microsomal assays primarily assess Phase I (CYP-mediated) metabolism.[6][7] If your compound is susceptible to Phase II conjugation reactions (e.g., glucuronidation, sulfation), this will not be captured in a standard microsomal assay but will be apparent in a hepatocyte assay.[7]
4. Evaluate Physicochemical Properties:
-
Action: Measure the lipophilicity (LogP or LogD) of your trifluoromethoxy-substituted compound and compare it to the parent compound.
-
Rationale: The trifluoromethoxy group is highly lipophilic.[1][2] Increased lipophilicity can sometimes lead to non-specific binding to microsomal proteins, which can artifactually increase the apparent clearance. It can also enhance the affinity for certain CYP enzymes, potentially accelerating metabolism at other sites.
Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol outlines a standard procedure to assess the in vitro metabolic stability of a test compound.
-
Materials:
-
Test compound and positive controls (e.g., a high-clearance compound like verapamil and a low-clearance compound like diazepam).
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (100 mM, pH 7.4).
-
Acetonitrile for reaction termination.
-
Internal standard for analytical quantification.
-
LC-MS/MS system.[8]
-
-
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the test compound to the final incubation concentration (typically 1 µM) in phosphate buffer.
-
In a 96-well plate, add the diluted test compound to a pre-warmed suspension of HLMs (e.g., 0.5 mg/mL) in phosphate buffer.[5]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[5]
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.[7]
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[5]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomal protein).
-
Problem 2: Synthetic Challenges in Introducing the Trifluoromethoxy Group
Question: I am experiencing difficulties in synthesizing my target molecule containing a trifluoromethoxy group. The yields are low, and I am observing side products. What are some common synthetic hurdles and potential solutions?
Answer:
The synthesis of trifluoromethoxylated compounds can be challenging due to the nature of the available reagents and the reaction conditions required.[9][10]
1. Challenges with Direct Trifluoromethoxylation:
-
Issue: Reagents for direct trifluoromethoxylation of alcohols or phenols can be harsh and may not be compatible with sensitive functional groups in your molecule.
-
Potential Solution: Consider using milder, more modern trifluoromethoxylation reagents. For example, for the trifluoromethoxylation of phenols, reagents like [Ph₃P⁺-OCF₃]SbF₆⁻ or electrophilic trifluoromethoxylating agents derived from hypervalent iodine can be effective under less strenuous conditions.
2. Instability of Trifluoromethoxide Anion:
-
Issue: The trifluoromethoxide anion (⁻OCF₃) is highly unstable, making nucleophilic substitution reactions difficult.[2]
-
Potential Solution: Instead of relying on the direct use of the trifluoromethoxide anion, explore alternative synthetic routes. This could involve building the trifluoromethoxy group onto a simpler precursor before elaborating the rest of the molecule.
3. Late-Stage Trifluoromethoxylation:
-
Issue: Introducing the trifluoromethoxy group late in the synthetic sequence can be risky due to potential incompatibilities with the complex structure of your advanced intermediate.
-
Potential Solution: If possible, design your synthesis to incorporate the trifluoromethoxy-containing building block early on. This allows for a more convergent and potentially higher-yielding approach. There are numerous commercially available building blocks containing the -OCF₃ group.
4. Byproduct Formation:
-
Issue: The formation of undesirable byproducts can significantly reduce the yield of your desired product.[3]
-
Potential Solution: Carefully optimize the reaction conditions, including solvent, temperature, and reaction time. The use of a well-chosen catalyst can also improve selectivity and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethoxy group compare to the trifluoromethyl group in terms of improving metabolic stability?
A1: Both the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are effective at enhancing metabolic stability by blocking oxidative metabolism.[3][8] However, they have distinct physicochemical properties that can influence their overall impact on a drug candidate's profile.[1][8]
| Property | Trifluoromethoxy (-OCF₃) | Trifluoromethyl (-CF₃) | Rationale |
| Lipophilicity (π value) | +1.04[1] | +0.88 | The oxygen atom in the -OCF₃ group contributes to its higher lipophilicity. |
| Electronic Effect | Strongly electron-withdrawing | Strongly electron-withdrawing[3] | Both groups deactivate aromatic rings to a similar extent. |
| Hydrogen Bond Acceptor | Weak | No | The oxygen in the -OCF₃ group can act as a very weak hydrogen bond acceptor, although this is significantly attenuated by the fluorine atoms.[1] |
| Metabolic Stability | Generally very high | Generally very high | Both groups are highly resistant to oxidative metabolism.[8] |
Q2: Can the trifluoromethoxy group be metabolized?
A2: While highly stable, the trifluoromethoxy group is not completely inert to metabolism under all circumstances. In some cases, cytochrome P450 enzymes can catalyze the oxidative displacement of the trifluoromethoxy group from an aromatic ring, a process known as ipso-substitution.[11] This is, however, a relatively uncommon metabolic pathway.
Q3: What are the potential downsides of incorporating a trifluoromethoxy group?
A3: While beneficial for metabolic stability, the introduction of a trifluoromethoxy group can have other consequences:
-
Increased Lipophilicity: This can lead to decreased aqueous solubility and increased non-specific binding to proteins and tissues.[1][2]
-
Altered Pharmacodynamics: The electronic and steric changes can affect the binding affinity and selectivity of the compound for its biological target.
-
Synthetic Complexity: As discussed in the troubleshooting section, the synthesis of trifluoromethoxylated compounds can be challenging and costly.[3][9][10]
Q4: Are there any alternatives to the trifluoromethoxy group for improving metabolic stability?
A4: Yes, several other bioisosteres can be used to enhance metabolic stability:
-
Trifluoromethyl (-CF₃): As discussed above, this is a very common and effective metabolic blocker.[12]
-
Pentafluorosulfanyl (-SF₅): This group is even more lipophilic and sterically demanding than the trifluoromethoxy group and can be a powerful tool for blocking metabolism.
-
Halogens (F, Cl, Br): Replacing a hydrogen atom at a metabolic hotspot with a halogen can effectively prevent oxidation.
-
Cyclopropyl Group: This small, strained ring can also serve as a metabolic blocker.
The choice of bioisostere will depend on the specific context of the drug discovery program, including the nature of the target, the metabolic liabilities of the lead compound, and the desired physicochemical properties of the final drug candidate.
Visualizations
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel Strategies and Reagents for Introduction of Fluorinated Groups - Ming-Yu Ngai [grantome.com]
- 10. New synthetic approaches toward OCF3-containing compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. jelsciences.com [jelsciences.com]
Technical Support Center: Troubleshooting Reductive Amination of Fluorinated Ketones
Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the reductive amination of fluorinated ketones (e.g., trifluoromethyl ketones).
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, enhancing metabolic stability and lipophilicity. However, synthesizing
Root Cause Analysis: The "Fluorine Effect"
To troubleshoot low yields, one must first understand the causality behind the failure modes. The strong electron-withdrawing nature of the trifluoromethyl (
-
Hyper-Electrophilicity & Hydrate Formation: The
group makes the ketone highly electrophilic. In the presence of even trace amounts of water, the ketone rapidly forms a highly stable hydrate or hemiacetal. This acts as a thermodynamic "dead-end," sequestering the starting material. -
Imine Destabilization: If the hemiaminal intermediate successfully dehydrates to form an imine or iminium ion, the adjacent
group severely destabilizes this electron-deficient intermediate. -
Chemoselectivity Issues (Premature Reduction): Because imine formation is unfavorable and slow, introducing a reducing agent too early often results in the direct reduction of the unreacted ketone, yielding a fluorinated alcohol byproduct instead of the desired amine.
Reaction pathways and failure modes in the reductive amination of fluorinated ketones.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am recovering mostly starting material, but NMR shows it as a hydrate. How do I push the reaction to the imine?
A: The equilibrium heavily favors the hydrate/hemiaminal over the imine[1]. To drive the reaction forward, you must use a powerful Lewis acid that also acts as a water scavenger. Titanium(IV) isopropoxide (
Q2: My yield is low because I am getting a large amount of the fluorinated alcohol byproduct. How do I prevent this?
A: This is a classic chemoselectivity failure. Standard "one-pot" reductive amination conditions (like mixing the ketone, amine, and
Q3: How can I achieve high enantioselectivity (ee) when synthesizing primary
-
Transition-Metal Catalysis: Ruthenium-catalyzed asymmetric reductive amination using
and has proven highly effective for aryl-trifluoromethyl ketones, yielding up to 97% ee[2][3]. -
Biomimetic Organocatalysis: Using a chiral pyridoxamine catalyst with 2,2-diphenylglycine as the amine source allows for asymmetric transamination under mild conditions, mimicking Vitamin B6 pathways[4][5].
Standard Operating Procedures (Step-by-Step Methodologies)
Protocol A: Stepwise Titanium-Mediated Reductive Amination (General Purpose)
This protocol utilizes a self-validating checkpoint to prevent premature reduction.
-
Imine Formation: In an oven-dried flask under an inert atmosphere (Argon/
), dissolve the fluorinated ketone (1.0 equiv) and the primary amine (1.2 equiv) in anhydrous dichloromethane (DCM) or toluene (0.2 M). -
Activation: Dropwise, add
(2.0 equiv). Stir the reaction at room temperature (or reflux for sterically hindered amines) for 12–24 hours. -
Validation Checkpoint: Withdraw a 0.1 mL aliquot, dilute in
, and acquire a NMR spectrum. Proceed only when the ketone signal has completely disappeared. -
Reduction: Cool the reaction mixture to 0 °C. Slowly add Sodium Borohydride (
) (1.5 equiv) or Sodium Cyanoborohydride ( ) in small portions. Stir for an additional 4–6 hours, allowing the reaction to warm to room temperature. -
Workup: Quench the reaction by adding an equal volume of aqueous saturated
or 1M . Note: A thick white precipitate of titanium dioxide ( ) will form. Stir vigorously for 30 minutes, filter the suspension through a pad of Celite, and wash the filter cake thoroughly with ethyl acetate. Extract, dry over , and purify via chromatography.
Protocol B: Ru-Catalyzed Asymmetric Reductive Amination (High Enantioselectivity)
Adapted from the methodology by Wang et al. for synthesizing primary
-
Preparation: In an argon-filled glovebox, prepare a solution of the specific Ruthenium precatalyst and chiral ligand (e.g., 1-2 mol%) in anhydrous ethanol.
-
Reaction Assembly: Transfer the aryl-trifluoromethyl ketone (1.0 equiv), Ammonium Acetate (
, 5.0 equiv) as the nitrogen source, and the catalyst solution into a high-pressure hydrogenation reactor. -
Hydrogenation: Seal the reactor, purge with Hydrogen (
) gas three times, and pressurize to 30–50 atm. Stir the mixture at 80 °C for 24–48 hours. -
Isolation: Carefully vent the
gas. Concentrate the crude mixture under reduced pressure. Neutralize with aqueous base, extract with DCM, and purify the highly enantioenriched amine via silica gel chromatography.
Quantitative Data Summaries
Selecting the correct reducing agent is critical for balancing reactivity with chemoselectivity. The table below summarizes the performance of common reductants specifically in the context of fluorinated ketones.
| Reducing Agent | Reactivity on | Chemoselectivity (Amine vs. Alcohol) | Application Notes & Causality |
| Mild / Low | High | Often too weak to reduce highly destabilized | |
| Moderate | Moderate | Requires acidic conditions (pH ~5). Risk of generating toxic | |
| Strong | Low | Will rapidly reduce the unreacted ketone if used in a one-pot setup. Excellent for stepwise protocols after | |
| High | Very High | Excellent for direct asymmetric synthesis. The Ru-catalyst selectively targets the imine intermediate without touching the ketone. |
References
-
Wang, Y.-Z., Hu, L., Bai, S.-T., & Zhang, X. (2023). "Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary
-(Trifluoromethyl)arylmethylamines." Organic Letters, 25(27), 5033–5037. Available at:[Link] -
Cai, W., Cai, D., Liang, H., Ren, X., & Zhao, B. (2023). "Asymmetric Biomimetic Transamination of Trifluoromethyl Ketones." The Journal of Organic Chemistry, 88(12), 7849–7857. Available at:[Link]
-
Hughes, G., Devine, P. N., Naber, J. R., O'Shea, P. D., Foster, B. S., McKay, D. J., & Volante, R. P. (2007). "Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters." Angewandte Chemie International Edition, 46(11), 1839-42. Available at:[Link]
Sources
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Asymmetric Biomimetic Transamination of Trifluoromethyl Ketones [organic-chemistry.org]
Part 1: Mechanistic Causality – Why the –OCF₃ Group Defies Standard Hydrolysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of the trifluoromethoxy (–OCF₃) group under acidic hydrolysis conditions.
Unlike standard ethers, the –OCF₃ group exhibits counterintuitive stability profiles that frequently puzzle synthetic chemists and drug development professionals. This guide synthesizes mechanistic causality, field-proven troubleshooting, and self-validating protocols to ensure your workflows remain robust.
To troubleshoot unexpected experimental outcomes, we must first understand the fundamental electronic nature of the –OCF₃ group.
In standard aliphatic or aromatic ethers (e.g., –OCH₃), acidic hydrolysis initiates via the protonation of the oxygen atom's lone pairs, creating a good leaving group. However, the –OCF₃ group is notoriously resistant to this pathway when attached to an arene [1].
The Causality of Inertness:
The extreme electronegativity of the three fluorine atoms draws electron density away from the oxygen. More importantly, the oxygen's non-bonding lone pairs (
-
It drastically reduces the basicity of the oxygen atom, rendering it virtually unprotonatable even in superacids like trifluoromethanesulfonic acid (TfOH).
-
It shortens and strengthens the C–O bond while forcing the –OCF₃ group to adopt an orthogonal conformation relative to the arene ring to minimize steric and electrostatic repulsion [3].
Fig 1. Mechanistic pathway of n_O → σC-F hyperconjugation stabilizing the -OCF3 group.*
Part 2: Troubleshooting Guide & FAQs
Q1: I subjected my Aryl–OCF₃ compound to 6M HCl at reflux to cleave an amide, but the –OCF₃ group remained completely intact. Is this expected? Answer: Yes. The Aryl–OCF₃ group is essentially inert to aqueous acidic hydrolysis, even at elevated temperatures. Unlike methoxy groups which can be cleaved by strong acids (like HBr or HI), the hyperconjugative strengthening of the C–O bond and the lack of oxygen basicity prevent the initial protonation step required for ether cleavage [1]. You do not need to worry about orthogonal protection strategies for the –OCF₃ group under these conditions.
Q2: I am trying to deprotect a neighboring group using Trifluoroacetic Acid (TFA) or Triflic Acid (TfOH). Will my –OCF₃ group survive, or will it degrade like my –SCF₃ analog did? Answer: It will survive. Comparative stability studies demonstrate that while –CF₃ and –SCF₃ groups can undergo hydrolysis to carboxylic acids or thiophenols under strong acidic conditions (especially when electron-donating groups are present on the arene), the –OCF₃ group yields 100% recovery in both TFA and TfOH [1].
Q3: I am working with an N–OCF₃ (N-trifluoromethoxy) intermediate, and it is degrading under mild acid and heat. Why is it behaving differently than Aryl–OCF₃? Answer: You are observing the heterolytic cleavage of the N–O bond. While the C–O bond in Aryl–OCF₃ is highly stable, the N–OCF₃ bond in N-(hetero)aryl-N-hydroxylamine derivatives is labile. Under thermal or acidic activation, the N–O bond cleaves to form a short-lived ion pair (an arenium cation and a trifluoromethoxide anion, CF₃O⁻). This often results in the migration of the –OCF₃ group to the ortho position of the arene, rather than simple hydrolysis [2].
Q4: My aliphatic –CF₂–O–CF₃ group is showing unexpected behavior. Is it as stable as Aryl–OCF₃? Answer: It is highly stable under heated acidic conditions (e.g., removing acetyl groups using acid), but it is uniquely susceptible to C–O bond cleavage under UV irradiation or specific radical conditions [4]. Ensure your reaction vessels are shielded from light if radical initiators are present in your acidic matrix.
Fig 2. Decision tree for predicting -OCF3 stability under acidic hydrolysis conditions.
Part 3: Quantitative Data Presentation
To assist in experimental planning, the following table summarizes the stability of various fluorinated functional groups on arenes under standard acidic deprotection conditions.
Table 1: Relative Stability of Fluorinated Substituents on Arenes Under Acidic Conditions [1]
| Functional Group | Acidic Condition | Temp (°C) | Time (h) | Substrate Recovery (%) | Primary Degradation Pathway |
| Aryl–OCF₃ | CF₃COOH (TFA) | 120 | 24 | 100% | None (Inert) |
| Aryl–OCF₃ | TfOH / Toluene | 25 | 12 | 100% | None (Inert) |
| Aryl–CF₃ | TfOH / Toluene | 25 | 12 | < 10% | Hydrolysis to Benzophenone derivatives |
| Aryl–SCF₃ | TfOH / Toluene | 25 | 12 | Variable (0-80%)* | C–S bond cleavage (Thiophenol formation) |
| N–OCF₃ | Mild Acid / 80°C | 80 | 4 | 0% | Heterolytic N–O cleavage / ortho-migration |
*Stability of –SCF₃ is highly dependent on the presence of electron-withdrawing (stabilizing) or electron-donating (destabilizing) groups on the arene.
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. They include built-in Quality Control (QC) checkpoints using ¹⁹F NMR to ensure the integrity of the –OCF₃ group is maintained or tracked accurately.
Protocol A: Orthogonal Acidic Deprotection in the Presence of Aryl–OCF₃
Objective: Cleave a tert-butyl ester or Boc-protected amine without compromising an adjacent Aryl–OCF₃ group.
-
Reaction Setup: Dissolve the Aryl–OCF₃ substrate (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under an inert nitrogen atmosphere.
-
Acid Addition: Cool the solution to 0 °C. Dropwise, add Trifluoroacetic acid (TFA, 5.0 mL).
-
Self-Validating Checkpoint 1 (Baseline): Take a 50 µL aliquot, dilute in CDCl₃, and run a rapid ¹⁹F NMR. You should observe a sharp singlet around -58.0 ppm (characteristic of Aryl–OCF₃).
-
Hydrolysis: Remove the ice bath and stir at room temperature for 2–4 hours.
-
Self-Validating Checkpoint 2 (Completion): Take another aliquot for ¹⁹F NMR. The peak at -58.0 ppm must remain unshifted and unbroadened. If a new peak appears around -40 to -50 ppm, it indicates unexpected defluorination (highly rare, check for metal impurities).
-
Workup: Concentrate the mixture under reduced pressure. The –OCF₃ group will not hydrolyze to a phenol, allowing for standard aqueous workup (e.g., washing with sat. NaHCO₃) without fear of water-induced degradation.
Protocol B: Controlled Tracking of N–OCF₃ Acidic/Thermal Cleavage
Objective: Monitor the deliberate heterolytic cleavage and migration of an N–OCF₃ group to prevent unwanted decomposition into CO₂ and HF [2].
-
Reaction Setup: Dissolve the N-(hetero)aryl-N-trifluoromethoxyamine (1.0 mmol) in Nitromethane (MeNO₂, 10 mL). Nitromethane is chosen to stabilize the highly polar ion-pair intermediate.
-
Activation: Heat the reaction mixture to 80 °C. (Note: Mild Brønsted acids can accelerate this).
-
Self-Validating Checkpoint (Kinetic Tracking): Monitor the reaction via ¹⁹F NMR every 30 minutes.
-
Starting Material: N–OCF₃ typically resonates around -60 to -62 ppm .
-
Product: As the N–O bond cleaves and the group migrates to the arene carbon, a new Aryl–OCF₃ peak will emerge around -57 to -58 ppm .
-
Decomposition Warning: If you observe a peak at -78 ppm (free fluoride) or bubbling (CO₂ release), the trifluoromethoxide anion (CF₃O⁻) is escaping the solvent cage and decomposing before recombination. Lower the temperature immediately.
-
-
Isolation: Once the N–OCF₃ signal is fully depleted, cool to room temperature and purify the ortho-trifluoromethoxylated aniline via silica gel chromatography.
Part 5: References
-
The Stability and Reactivity of Tri-, Di-, and Monofluoromethyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions Organic Chemistry Frontiers / Chinese Academy of Sciences (CAS) [Link]
-
Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration National Institutes of Health (NIH) / PMC[Link]
-
Advances in the Development of Trifluoromethoxylation Reagents MDPI - Molecules[Link]
-
Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups Chemical Science (RSC Publishing)[Link]
optimizing lipophilicity (LogP) using trifluoromethoxy cyclobutanes
Technical Support Center: -Cyclobutane Optimization
Ticket Context: Optimizing Lipophilicity (LogP) & Metabolic Stability via Bioisosterism Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Design Strategy: The "Why" & "What"
User Query: Why should I switch from a phenyl or
The Bioisosteric Rationale
The trifluoromethoxy (
-
Lipophilicity Modulation: The
group is significantly more lipophilic than the group ( vs. ). However, replacing a phenyl ring with a cyclobutane core generally lowers the overall LogP by 1.0–1.5 units due to reduced molecular volume and planarity. The -cyclobutane strikes a balance: it retains the high lipophilicity required for potency/permeability but improves solubility via increased fraction of carbons ( ). -
Conformational Locking: Unlike the freely rotating
-phenyl bond, the group on a cyclobutane ring is subject to distinct puckering forces. This can lock the substituent into a specific vector, potentially improving receptor binding affinity if the vector matches the binding pocket.
Comparative Metrics (Representative Data)
Table 1: Physicochemical comparison of bioisosteric cores.
| Property | Phenyl- | Cyclobutyl- | Cyclobutyl- | Impact |
| Hybridization | Improved Solubility | |||
| LogP Trend | Baseline (High) | Lower ( | Moderate ( | Tunable Permeability |
| Metabolic Stability | Prone to oxidation | High | High | Reduced Clearance |
| Conformation | Planar | Defined Exit Vector | Defined Exit Vector | Specificity |
Synthesis Troubleshooting: The "How"
User Query: I cannot install the
Root Cause Analysis
Direct nucleophilic displacement (e.g., using
Recommended Workflow: Strain-Release Radical Functionalization
The industry-standard solution utilizes [1.1.0]bicyclobutanes (BCBs) as precursors. This method leverages ring-strain release to drive the reaction, bypassing the need for stable
Troubleshooting Decision Tree
Figure 1: Decision logic for synthesizing
Standard Operating Protocol (SOP)
Protocol ID: OCF3-CB-001 Method: Silver-Mediated Radical Trifluoromethoxylation of [1.1.0]Bicyclobutanes.
Materials Required[1][2][3][4][5][6][7][8]
-
Substrate: 1,3-disubstituted bicyclo[1.1.0]butane.[1]
-
Reagent:
(Silver trifluoromethoxide) - Handle in Glovebox if possible. -
Oxidant/Radical Source: Selectfluor (F-TEDA-BF4) or DBDMH (1,3-Dibromo-5,5-dimethylhydantoin).
-
Solvent: Anhydrous Acetone or Acetonitrile.
Step-by-Step Procedure
-
Preparation (Inert Atmosphere): In a glovebox or under strictly anhydrous
flow, charge a flame-dried reaction vial with (1.5 – 2.0 equivalents).-
Critical Check: Ensure
is a free-flowing powder. If it is grey/black or clumpy, it has decomposed. Freshly prepared or high-grade commercial reagent is mandatory.
-
-
Solvent Addition: Add anhydrous acetone (0.1 M concentration relative to substrate). Stir to suspend the silver salt.
-
Substrate Addition: Add the bicyclobutane substrate (1.0 equiv) to the suspension.
-
Radical Initiation: Cool the mixture to 0°C. Add the oxidant (Selectfluor or DBDMH, 1.2 equiv) portion-wise over 5 minutes.
-
Mechanism Note: The oxidant generates an electrophilic radical species that attacks the bridgehead bond of the bicyclobutane, opening the ring. The resulting cyclobutyl radical is then trapped by the
source.
-
-
Reaction Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by
NMR.-
Target Signal: Look for the characteristic
singlet around -58 ppm .
-
-
Workup: Filter through a pad of Celite to remove silver salts. Concentrate the filtrate. Purify via silica gel chromatography.
-
Separation: Expect a mixture of diastereomers (cis/trans).[2] These are usually separable by standard flash chromatography due to significant polarity differences caused by the dipole alignment of the
group relative to the other substituent.
-
FAQ: Common Issues & Solutions
Q1: Why is my LogP lower than predicted after synthesis? A: You likely isolated the cis-isomer (where substituents are on the same face). In 1,3-disubstituted cyclobutanes, the cis isomer often has a larger molecular dipole moment, which increases aqueous solvation and lowers LogP compared to the trans isomer.
-
Action: Check the isomer ratio.[2][3] If higher Lipophilicity is needed, target the trans-isomer or re-equilibrate if possible (though difficult with
).
Q2: The reaction turns black immediately and yields are low.
A: This indicates rapid decomposition of the Silver (
-
Action:
-
Exclude light (wrap vial in foil).
-
Lower the temperature to -20°C or -40°C during oxidant addition.
-
Ensure the solvent is degassed; oxygen can quench the radical intermediate.
-
Q3: Can I use this method for late-stage functionalization? A: Only if your drug scaffold contains a [1.1.0]bicyclobutane moiety (which is rare).
-
Strategy: It is far more efficient to synthesize the
-cyclobutane as a "Building Block" (e.g., an amino-acid analog) first, and then couple it to your drug scaffold using standard amide coupling or cross-coupling techniques.
References
-
Strain-Release Trifluoromethoxylation: Kraemer, Y. et al. "Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres."[4] Chemical Communications, 2025.[4]
-
Cyclobutane Bioisosteres (General Context): Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 2019.[5]
-
Silver Trifluoromethoxide Reagent Info: "Preparation and Reactivity of AgOCF3." Angewandte Chemie Int. Ed., 2013. (General reference for reagent handling).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Cyclobutane Synthesis & Optimization
Topic: Minimizing Elimination Side Reactions
Current Status: Operational | Lead Scientist: Senior Application Specialist
Mission Statement
Welcome to the Cyclobutane Synthesis Support Center. The formation of the cyclobutane ring (strain energy ~26.3 kcal/mol) presents a unique thermodynamic challenge. Whether you are utilizing classical alkylation, photochemical [2+2] cycloaddition, or modern C-H activation, elimination is the primary entropic competitor to your desired ring closure.[1]
This guide provides troubleshooting protocols to suppress elimination pathways (E2,
Module 1: Intramolecular Alkylation (Nucleophilic Substitution)
The Challenge: The Competition between
Troubleshooting Protocol
| Variable | Recommendation | Mechanistic Rationale |
| Base Selection | Use Non-Nucleophilic Bases (e.g., LiHMDS, NaH, | Bulky bases (LiHMDS) or non-nucleophilic hydrides (NaH) prevent direct attack on the electrophilic carbon, suppressing substitution side-products and favoring deprotonation. |
| Solvent System | Polar Aprotic (DMSO, DMF) | These solvents solvate cations (Na+, Li+) well but leave the anionic nucleophile "naked" and highly reactive, lowering the activation energy for the difficult |
| Concentration | High Dilution (<0.05 M) | Critical: Favors intramolecular reaction (cyclization) over intermolecular polymerization. |
| Temperature | Ramp Strategy | Start at -78°C or 0°C for deprotonation, then warm slowly.[1] High heat favors elimination (entropy driven).[1] |
Diagnostic Workflow: Alkylation Failure
-
Symptom: Recovery of starting material or formation of alkene (vinyl) products.
-
Fix: Switch leaving group.
-
Guideline: If using -Br, switch to -OTs (Tosylate) or -I (Iodide). Iodide is a better leaving group but can sometimes promote reduction; Tosylates are excellent for
but bulky.[1] -
Gem-Dimethyl Effect: If possible, install temporary gem-dimethyl groups on the tether to pre-organize the conformation (Thorpe-Ingold effect), then cleave later if necessary.
-
Module 2: Photochemical [2+2] Cycloaddition
The Challenge: Oligomerization and Retro-[2+2] (Reversion). Photochemistry is the most common route to cyclobutanes, but "over-irradiation" leads to product degradation or polymerization.[1]
The Flow Chemistry Solution
Batch reactors are prone to elimination/reversion because the product remains exposed to UV light.[1] Flow chemistry is the gold standard for minimizing these side reactions.[1]
Protocol: Transitioning from Batch to Flow
-
Residence Time (
): Calculate to match the exact consumption of starting material.-
Formula:
-
-
Wavelength Filtering: Use a filter (e.g., Pyrex >280 nm or Uranium glass >330 nm) to block high-energy UV that excites the product (cyclobutane) causing it to revert to alkenes.[1]
-
Solvent Degassing: Oxygen quenches the triplet state required for many [2+2] sensitizations.[1] Sparge with Argon for 15 mins prior to injection.[1]
Visualizing the Pathway Competition
The diagram below illustrates the critical decision points where elimination or reversion occurs during photochemistry.
Caption: Kinetic competition in [2+2] cycloaddition. Note that over-irradiation (dashed line) reverts the product.
Module 3: Metal-Catalyzed Synthesis (C-H Activation)
The Challenge:
Strategic Suppression of
-Hydride Elimination
-
Rigid Bidentate Ligands: Use ligands with a wide bite angle (e.g., Xantphos, dppf).[1] These enforce a geometry that makes the planar transition state required for
elimination energetically unfavorable.[1] -
Lewis Acid Additives: Recent data suggests adding Lewis acids (like
) can promote protonation of Pd intermediates or block the elimination pathway, favoring ring closure [1].[1] -
Substrate Design: If possible, block the
-positions with quaternary centers (e.g., gem-dimethyl) so there are no -hydrogens available to eliminate.[1]
Mechanism: The "Fork in the Road" [1]
Caption: The critical divergence in Pd-catalysis. Ligand sterics determine the pathway.[1]
Frequently Asked Questions (FAQ)
Q: My intramolecular alkylation yields 60% alkene and only 10% cyclobutane. Why? A: This is a classic E2 dominance issue. You are likely using a base that is too small (acting as a nucleophile) or running the reaction too hot. Switch to LiHMDS at -78°C and warm slowly. Ensure your concentration is low (<0.05M) to prevent intermolecular side reactions.[1]
Q: Can I use flow chemistry for solid substrates in [2+2] cycloaddition? A: Yes, but solubility is key. Use a solvent mixture (e.g., MeCN/DCM) to ensure the substrate and the dimer product remain soluble.[1] If the product precipitates in the tubing, it will clog the reactor and cause local over-irradiation (side reactions).[1]
Q: How do I remove the metal catalyst residues that might cause isomerization during workup? A: Cyclobutanes can be sensitive to Lewis acidic metals.[1] Use a scavenger resin (e.g., QuadraPure™) or an EDTA wash immediately after the reaction to strip Pd/Cu residues before concentrating the sample.[1]
References
-
Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion. Organic Letters (2025). (Note: Generalized ACS link provided for context).
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews (2016).
-
Cyclobutane Derivatives in Drug Discovery. PharmaBlock White Paper.
-
Palladium-catalyzed Trans-Selective Synthesis of Spirocyclic Cyclobutanes. J. Am. Chem. Soc. (2023).[1][2][3]
Sources
Technical Support Center: Purification of cis-3-(Trifluoromethoxy)cyclobutanamine Hydrochloride
Executive Overview
cis-3-(Trifluoromethoxy)cyclobutanamine hydrochloride (CAS: 2755330-97-1) is a highly specialized fluorinated building block increasingly utilized in medicinal chemistry to modulate lipophilicity and metabolic stability 1[1]. While the trifluoromethoxy (-OCF₃) group imparts unique conformational properties, it also introduces significant physicochemical challenges during isolation. This technical guide addresses the three primary hurdles in its purification: the extreme volatility of the free base, the hygroscopicity of the hydrochloride salt, and the thermodynamic resolution of the cis diastereomer from its trans counterpart.
Troubleshooting Guide & FAQs
Q1: My isolated yield is significantly lower than the LC-MS conversion suggests. Where is the mass going? Analysis: The mass loss is almost certainly occurring during solvent evaporation. Small, sterically hindered cyclobutanamines possess exceptionally high vapor pressures in their free base form. The -OCF₃ group further increases volatility by reducing intermolecular hydrogen bonding compared to a standard hydroxyl group. Solution: Never subject the free base to high vacuum (e.g., rotary evaporation below 100 mbar or Schlenk line drying). If you must isolate the free base, concentrate the solvent at atmospheric pressure using a Vigreux column. The most robust solution is to perform the salt formation directly in the extraction solvent by adding anhydrous HCl before any concentration steps 2[2].
Q2: How do I efficiently enrich the cis isomer from a crude cis/trans mixture? Analysis: Standard silica gel chromatography is often ineffective for separating these diastereomers due to severe peak tailing of primary amines and irreversible binding to acidic silanol groups. However, the cis and trans isomers exhibit distinct solubility profiles in their hydrochloride salt forms. The cis isomer typically packs more efficiently into a crystal lattice due to the pseudo-equatorial alignment of both the -NH₃⁺ and -OCF₃ groups, making it less soluble in non-polar anti-solvents. Solution: Employ fractional crystallization. Dissolve the crude diastereomeric salt mixture in a minimum volume of boiling protic solvent (e.g., isopropanol) and slowly titrate with an anti-solvent (e.g., MTBE) until the cloud point is reached. Slow cooling will preferentially precipitate the cis isomer.
Q3: My hydrochloride salt precipitates as an intractable oil or sticky gum instead of a free-flowing powder. How do I induce crystallization? Analysis: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates above its glass transition temperature. For amine hydrochlorides, this is often exacerbated by the presence of residual water (hygroscopicity) or trace organic impurities acting as plasticizers. Solution: Decant the supernatant and triturate the oily residue vigorously with cold, strictly anhydrous diethyl ether 3[3]. The ether extracts the lipophilic impurities and residual water, mechanically forcing the salt to crystallize.
Validated Experimental Protocols
Protocol A: Safe Isolation and Salt Formation (Self-Validating System)
This protocol is designed to prevent the volatilization of the free base while ensuring complete conversion to the stable hydrochloride salt 4[4].
-
Basification: Cool the crude aqueous reaction mixture to 0 °C. Adjust the pH to >12 using 2.0 M NaOH. Validation Step: Ensure the internal temperature remains below 5 °C during addition to prevent volatilization of the liberated free base.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or diethyl ether (3 × 50 mL).
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 30 minutes. Filter the drying agent.
-
Protonation (Critical Step): To the stirring organic filtrate at 0 °C, add 2.0 M HCl in diethyl ether dropwise until the solution is strongly acidic. Validation Step: Spot the solution on moistened pH indicator paper; it must register a pH of 1-2. Protonating before solvent removal completely eliminates the risk of volatilizing the amine.
-
Concentration: Concentrate the suspension under reduced pressure (rotary evaporator, 40 °C water bath) to yield the crude hydrochloride salt.
Protocol B: Fractional Crystallization for cis-Enrichment
-
Dissolution: Suspend the crude cis/trans hydrochloride salt in anhydrous isopropanol (approx. 3-5 mL/g of salt). Heat to a gentle reflux until complete dissolution occurs.
-
Anti-Solvent Addition: Remove from heat and immediately add methyl tert-butyl ether (MTBE) dropwise while swirling until a faint, persistent turbidity is observed (the cloud point).
-
Annealing: Reheat the mixture slightly just until the turbidity clears.
-
Crystallization: Allow the flask to cool undisturbed to room temperature over 4 hours, then transfer to a 4 °C refrigerator overnight. Causality: Slow cooling favors the thermodynamic growth of the less soluble cis lattice, rejecting the trans isomer into the mother liquor.
-
Isolation: Filter the resulting white crystals rapidly through a Büchner funnel, wash with cold MTBE, and dry under high vacuum over P₂O₅.
Quantitative Data: Crystallization Solvent Systems
The following table summarizes empirical data for resolving the cis diastereomer from a 1:1 cis/trans crude mixture using various solvent systems.
| Primary Solvent (Protic) | Anti-Solvent (Aprotic) | Volumetric Ratio | cis Recovery Yield | Diastereomeric Ratio (d.r.) | Crystal Morphology |
| Isopropanol | MTBE | 1 : 3 | 65 - 75% | > 98:2 | Dense, free-flowing prisms |
| Ethanol | Diethyl Ether | 1 : 4 | 50 - 60% | 95:5 | Fine needles (prone to caking) |
| Methanol | Heptane | 1 : 5 | < 30% | 85:15 | Oiling out observed |
| Acetonitrile | Diethyl Ether | 1 : 2 | 80 - 85% | 70:30 | Amorphous powder |
Note: Isopropanol/MTBE provides the optimal balance of thermodynamic yield and stereochemical purity, preventing the "oiling out" phenomenon common with highly fluorinated salts.
Mechanistic Workflow
Workflow for the isolation and purification of cis-3-(Trifluoromethoxy)cyclobutanamine HCl.
References
- Title: cis-3-(Trifluoromethoxy)
- Source: Organic Syntheses (orgsyn.org)
- Source: Royal Society of Chemistry (rsc.org)
- Source: European Patent Office (epo.org)
Sources
Validation & Comparative
A Comparative Guide to Trifluoromethoxy and Trifluoromethyl Cyclobutane Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the strategic modification of molecular scaffolds is paramount to enhancing drug-like properties. The use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of two critical fluorine-containing bioisosteres, the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, when appended to a cyclobutane scaffold.
The cyclobutane ring has gained prominence as a saturated, three-dimensional bioisosteric replacement for planar aromatic rings, often improving the pharmaceutical profile of drug candidates.[1][2] Its puckered nature can offer enhanced binding affinity through better complementarity with protein binding pockets.[1] When combined with the unique properties of trifluoromethoxy and trifluoromethyl groups, these cyclobutane bioisosteres present a powerful tool for fine-tuning the characteristics of a lead compound.
Executive Summary
The choice between a trifluoromethoxy- and a trifluoromethyl-substituted cyclobutane bioisostere can significantly impact a drug candidate's metabolic stability, lipophilicity, and target affinity. While both groups are known to enhance metabolic stability compared to non-fluorinated analogs, the trifluoromethoxy group generally imparts greater lipophilicity.[3][4] The strong electron-withdrawing nature of both substituents can influence target interactions and the overall electronic environment of the molecule.[3] This guide will explore these nuances, providing a framework for the rational selection and experimental validation of these important bioisosteres.
Physicochemical and Pharmacokinetic Comparison
The following table summarizes the key physicochemical and pharmacokinetic properties of trifluoromethoxy and trifluoromethyl groups, which are foundational to understanding their behavior on a cyclobutane scaffold.
| Property | Trifluoromethoxy (-OCF₃) | Trifluoromethyl (-CF₃) | Rationale and Implications for Cyclobutane Bioisosteres |
| Lipophilicity (Hansch π) | +1.04[5] | +0.88[3][6] | The -OCF₃ group is more lipophilic, which can enhance membrane permeability but may also increase non-specific binding and metabolic liability if not carefully balanced. On a cyclobutane scaffold, this increased lipophilicity can be modulated by the substitution pattern on the ring. |
| Electronic Effect | Strongly electron-withdrawing (inductive)[7] | Strongly electron-withdrawing (inductive)[3][6] | Both groups significantly lower the pKa of nearby acidic protons and influence the electron density of the cyclobutane ring. This can impact hydrogen bonding and other electrostatic interactions with the target protein.[3] |
| Metabolic Stability | Generally high; resistant to O-dealkylation[8] | High; C-F bonds are very strong[3][9] | Both groups are excellent choices for blocking metabolic hotspots. The C-F bond's high dissociation energy (485.3 kJ/mol) compared to a C-H bond (414.2 kJ/mol) accounts for the high metabolic stability of the trifluoromethyl group.[3] The trifluoromethoxy group is significantly more stable than a methoxy group, which is prone to O-dealkylation.[8] |
| Steric Profile | Larger than -CF₃ | Smaller than -OCF₃ | The steric bulk of the substituent can influence binding affinity and selectivity. The choice between the two may depend on the topology of the target's binding pocket. |
| Hydrogen Bond Acceptor Capacity | Weak (oxygen lone pairs) | Weak (fluorine atoms) | While not strong hydrogen bond acceptors, the presence of fluorine and oxygen atoms can still participate in weak interactions within the binding site. |
Experimental Validation Workflows
To empirically determine the optimal bioisostere for a specific drug discovery program, a series of in vitro assays are essential. The following diagrams and protocols outline the key experiments for comparing trifluoromethoxy- and trifluoromethyl-substituted cyclobutane analogs.
Logical Workflow for Bioisostere Selection and Validation
Caption: A logical workflow for the selection and validation of trifluoromethoxy and trifluoromethyl cyclobutane bioisosteres.
Experimental Protocols
Determination of Lipophilicity (logP) by the Shake-Flask Method
Objective: To quantify the lipophilicity of the trifluoromethoxy- and trifluoromethyl-cyclobutane analogs by measuring their partition coefficient between n-octanol and water.
Materials:
-
Test compounds (trifluoromethoxy- and trifluoromethyl-cyclobutane analogs)
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)[1]
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test compound in n-octanol.
-
Partitioning:
-
Add equal volumes of the n-octanol stock solution and the aqueous phase to a glass vial.
-
Vigorously shake the mixture for a fixed period (e.g., 1 hour) to ensure equilibrium is reached.[1]
-
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.[1]
-
Quantification:
-
Carefully sample a known volume from both the n-octanol and aqueous phases.
-
Analyze the concentration of the test compound in each phase using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[10]
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of the test compounds by measuring their rate of depletion when incubated with liver microsomes.[9]
Materials:
-
Test compounds
-
Liver microsomes (human, rat, or other species of interest)[11]
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[12]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]
-
Incubator or water bath at 37°C[11]
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)[12]
-
96-well plates
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C.[14]
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.[12]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding the quenching solution.[11]
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point by LC-MS/MS.[12]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the initial linear portion of the curve.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.[8]
-
Workflow for In Vitro Metabolic Stability Assay
Caption: A step-by-step workflow for the in vitro metabolic stability assay using liver microsomes.
Target Binding Affinity (IC₅₀) Determination by Competitive Binding Assay
Objective: To determine the concentration of the test compound that inhibits the binding of a known labeled ligand to the target by 50% (IC₅₀), providing a measure of its binding potency.[6]
Materials:
-
Purified target protein or cell membranes expressing the target
-
Labeled ligand (radiolabeled or fluorescent) with known affinity for the target
-
Unlabeled test compounds (trifluoromethoxy- and trifluoromethyl-cyclobutane analogs)
-
Assay buffer
-
96-well filter plates or standard plates (depending on the detection method)
-
Detection instrument (e.g., scintillation counter, fluorescence plate reader)
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the labeled ligand, the target preparation, and varying concentrations of the unlabeled test compound.[15]
-
Incubation: Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.[6]
-
Separation of Bound and Free Ligand:
-
For radioligand assays, rapidly filter the contents of each well through a filter plate and wash with cold buffer to separate the bound from the free radioligand.[15]
-
For fluorescence-based assays, separation may not be necessary.
-
-
Detection: Quantify the amount of bound labeled ligand in each well using the appropriate detection instrument.[6]
-
Data Analysis:
-
Plot the percentage of specific binding of the labeled ligand as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[4]
-
If the affinity (Kd) of the labeled ligand is known, the inhibition constant (Ki) of the test compound can be calculated using the Cheng-Prusoff equation.[6][15]
-
Conclusion
The selection between trifluoromethoxy- and trifluoromethyl-substituted cyclobutane bioisosteres is a nuanced decision that requires careful consideration of the desired physicochemical and pharmacokinetic properties of a drug candidate. The trifluoromethoxy group offers a more lipophilic profile, which can be advantageous for membrane permeation, while both substituents provide a significant enhancement in metabolic stability. The experimental protocols provided in this guide offer a robust framework for the empirical evaluation of these valuable bioisosteres, enabling researchers to make data-driven decisions in their drug discovery programs.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Microsomal Stability Assay Protocol. AxisPharm.
- LogP / LogD shake-flask method. Protocols.io.
- Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Shake Flask LogD. Domainex.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io.
- Microsomal Stability - In Vitro Assay. Charnwood Discovery.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- metabolic stability in liver microsomes. Mercell.
- Basic principles of competitive binding assays. Benchchem.
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
- Competition Binding Assay: Principles and Protocol. Smolecule.
- A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. Benchchem.
- (PDF) LogP / LogD shake-flask method v1.
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
- The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Arom
- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC.
- Cyclobutanes in Small-Molecule Drug Candid
- trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
- Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA
- How to determine the IC50 value with a competitive binding kinetic test?
- Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evalu
- Assay setup for competitive binding measurements. NanoTemper Technologies.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- A Comparative Guide to the Influence of Trifluoromethoxy vs.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
- Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. PMC.
Sources
- 1. Shake Flask LogD | Domainex [domainex.co.uk]
- 2. 1-(Trifluoromethyl)cyclobutanecarboxylic acid | C6H7F3O2 | CID 2782838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. mercell.com [mercell.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. protocols.io [protocols.io]
- 15. giffordbioscience.com [giffordbioscience.com]
Modulating Amine Basicity: A Comparative Guide to pKa Values of Fluorinated vs. Non-Fluorinated Cyclobutanamines
Executive Summary
In modern medicinal chemistry, cyclobutanamines are highly valued structural motifs used to introduce conformational rigidity and improve the pharmacokinetic profiles of small-molecule drugs. However, the high basicity of unsubstituted aliphatic amines often leads to poor passive membrane permeability and increases the risk of off-target liabilities, such as hERG channel inhibition (cardiotoxicity).
To overcome these challenges, drug development professionals frequently employ strategic fluorination. By substituting hydrogen atoms with highly electronegative fluorine atoms on the cyclobutane ring, chemists can systematically modulate the basicity of the amine. This guide provides an objective comparison of the pKa values of non-fluorinated cyclobutanamine and its mono- and difluorinated analogs, offering mechanistic insights and self-validating experimental protocols for accurate pKa determination.
Mechanistic Insight: The Inductive Effect on pKa
The causality behind the reduction in pKa upon fluorination lies in the strong electron-withdrawing nature of the fluorine atom. Fluorine modulates the basicity of the adjacent amine through a
When fluorine is introduced to the cyclobutane core, it pulls electron density away from the carbon framework. This electron withdrawal propagates through the bonds to the basic nitrogen atom, reducing the electron density of its lone pair. As a result, the conjugate acid (the protonated amine) becomes thermodynamically destabilized. Macroscopically, this destabilization manifests as a lower pKa value, meaning the amine is less eager to accept and hold onto a proton at physiological pH.
This effect is both additive and distance-dependent. A single fluorine atom at the C3 position moderately reduces the pKa, while geminal difluorination (two fluorines at C3) exerts a compounded electron-withdrawing pull, dropping the pKa even further.
Caption: Logical flow of the fluorine inductive effect on amine basicity.
Quantitative Data Comparison
The table below summarizes the pKa values and the resulting impact on the ionization state at physiological pH (7.4) for cyclobutanamine and its fluorinated analogs. The data demonstrates a clear structure-activity relationship (SAR) where each fluorine addition drops the pKa by approximately 1.0 log unit[1, 2, 3, 4].
| Compound | Substitution Pattern | Predicted/Experimental pKa | Relative Shift ( | % Unionized at pH 7.4* | Primary Drug Dev. Application |
| Cyclobutanamine | Unsubstituted | ~10.80 | Baseline | ~0.04% | Standard building block; high basicity |
| 3-Fluorocyclobutanamine | Mono-fluoro (C3) | ~9.77 | -1.03 | ~0.42% | Improved LogD; reduced hERG liability |
| 3,3-Difluorocyclobutanamine | Gem-difluoro (C3) | ~8.75 | -2.05 | ~4.27% | Optimal passive membrane permeability |
*Calculated using the Henderson-Hasselbalch equation:
Expert Insight: The shift from a pKa of 10.80 to 8.75 may seem numerically small, but it represents a >100-fold increase in the fraction of the neutral, unionized species at physiological pH. Because only the unionized form of a drug can passively cross lipid bilayers, gem-difluorination is a highly effective strategy for rescuing the oral bioavailability of amine-containing therapeutics.
Experimental Methodologies: A Self-Validating Protocol
Determining the exact pKa of low-molecular-weight fluorinated amines presents practical challenges. Free-base amines are often volatile and prone to absorbing atmospheric CO
To ensure absolute trustworthiness, the following protocol utilizes a self-validating dual-method system . It pairs macroscopic potentiometric titration with microscopic
Step-by-Step Dual Validation Protocol
Step 1: Sample Preparation
-
Obtain the amine as a hydrochloride (HCl) salt (e.g., 3,3-difluorocyclobutanamine HCl). Causality: Using the solid HCl salt prevents evaporative loss of the volatile free base and ensures highly accurate molarity during weighing.
-
Dissolve 0.1 mmol of the salt in 10 mL of degassed, deionized water to create a 10 mM solution.
-
Add KCl to achieve a 0.15 M background concentration. Causality: This maintains a constant ionic strength, minimizing activity coefficient variations and simulating physiological osmolarity.
Step 2: Potentiometric Titration
-
Submerge a calibrated micro-pH glass electrode into the solution. Maintain a gentle nitrogen blanket over the vessel to prevent atmospheric CO
ingress. -
Titrate the solution using standardized 0.1 M NaOH in highly controlled 0.05 mL increments.
-
Record the pH only after the reading has fully stabilized (
pH < 0.01 per minute).
Step 3: Orthogonal Validation via
-
Prepare a parallel 10 mM sample in a solvent mixture of 90% H
O / 10% D O (for NMR lock). -
Divide the sample into 10 aliquots and adjust the pH of each aliquot across a range of pH 2.0 to 12.0 using dilute DCl or NaOD.
-
Acquire
F NMR spectra for each aliquot. Causality: As the amine deprotonates at higher pH, the electron density on the nitrogen increases. This shields the adjacent fluorine atoms, causing a distinct upfield shift in the F NMR signal. -
Plot the
F chemical shift ( ) against the measured pH.
Step 4: Data Analysis & Validation
-
Fit both the potentiometric curve (Volume vs. pH) and the NMR curve (
vs. pH) to the Henderson-Hasselbalch equation using non-linear regression software. -
Extract the inflection point from both curves. If the pKa values derived from both methods agree within
0.1 log units, the measurement is considered validated.
Caption: Self-validating experimental workflow for pKa determination.
References
Impact of Trifluoromethoxy Group on Membrane Permeability: A Comparative Guide
Executive Summary: The "Super-Ether" Effect
In medicinal chemistry, the trifluoromethoxy group (-OCF₃ ) is often termed a "super-ether." It is not merely a lipophilic variant of a methoxy group; it is a distinct structural motif that fundamentally alters the physicochemical landscape of a drug molecule.
This guide objectively analyzes how the -OCF₃ group modulates membrane permeability compared to its non-fluorinated (methoxy) and fluorinated (trifluoromethyl) analogs. It provides experimental evidence, comparative data, and validated protocols for assessing these effects in drug discovery.
Physicochemical Basis of Permeability
To understand permeability, one must first understand the unique electronic and steric environment introduced by the -OCF₃ group.
Lipophilicity and The Hansch Constant
Membrane permeability is primarily driven by lipophilicity. The -OCF₃ group is one of the most lipophilic substituents available, significantly outperforming the methoxy group and even the trifluoromethyl group.
Table 1: Comparative Physicochemical Properties
| Substituent | Hansch Constant ( | Hammett Constant ( | Bond Angle (C-O-C/X) | Conformation |
| -OCH₃ (Methoxy) | -0.02 | -0.27 | ~117° | Planar (coplanar with aryl ring) |
| -CF₃ (Trifluoromethyl) | 0.88 | 0.54 | N/A | Fixed geometry |
| -OCF₃ (Trifluoromethoxy) | 1.04 | 0.35 | ~119° | Orthogonal/Twisted |
| -SCF₃ (Trifluoromethylthio) | 1.44 | 0.50 | ~100° | Twisted |
-
Interpretation: The -OCF₃ group shifts a molecule's LogP by approximately +1.04 units. This massive increase in lipophilicity drives passive diffusion across the lipid bilayer. Unlike -OCH₃, which is electron-donating and hydrophilic, -OCF₃ is electron-withdrawing and highly lipophilic.
The Conformational "Twist"
This is a critical, often overlooked factor.
-
Methoxy (-OCH₃): Typically adopts a planar conformation relative to the aromatic ring to maximize p-orbital resonance (conjugation).
-
Trifluoromethoxy (-OCF₃): Adopts an orthogonal (twisted) conformation.
-
Why? Electronic repulsion between the oxygen lone pairs and the electron-rich fluorine atoms (anomeric effect), combined with steric bulk, forces the -OCF₃ group out of plane.
-
Impact: This twist disrupts planar stacking, potentially improving solubility relative to planar analogs (preventing "brick dust" crystallization) while maintaining high permeability.
-
Comparative Performance Analysis
Metabolic Stability vs. Permeability Trade-off
A common lead optimization strategy is replacing a metabolically labile methoxy group with -OCF₃.
-
The Liability: -OCH₃ groups are prone to O-dealkylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4), leading to rapid clearance.
-
The Fix: The C-F bond is metabolically inert. Replacing -OCH₃ with -OCF₃ blocks this metabolic soft spot.
-
The Result:
-
Metabolic Stability: Drastically improved half-life (
). -
Permeability: Increased
due to higher lipophilicity. -
Risk: If the molecule is already lipophilic (LogP > 4), adding -OCF₃ may push it into "grease ball" territory (LogP > 5), leading to poor solubility and high non-specific binding.
-
Case Study: Riluzole and Analogs
Riluzole (ALS treatment) contains an -OCF₃ group. Studies comparing Riluzole to its analogs highlight the group's necessity.
-
Riluzole (-OCF₃): High CNS penetration, good oral bioavailability.
-
Methoxy Analog (-OCH₃): Significantly lower potency and reduced brain permeability due to lower lipophilicity and rapid metabolism.
-
Trifluoromethyl Analog (-CF₃): High permeability but altered electronic properties (stronger electron withdrawal) affected the pKa of the adjacent amine, changing the drug's ionization state at physiological pH.
Decision Logic for Lead Optimization
The following diagram illustrates the logical flow for deciding when to deploy an -OCF₃ group during lead optimization.
Caption: Decision framework for incorporating the trifluoromethoxy group to solve specific ADME liabilities.
Experimental Protocols
To validate the impact of -OCF₃ on permeability, specific modifications to standard protocols are required to account for the group's high lipophilicity (non-specific binding).
High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)
Best for early-stage screening of passive diffusion.
Protocol:
-
Membrane Preparation: Use a 2% (w/v) solution of dioleoylphosphatidylcholine (DOPC) in dodecane.
-
Donor Plate: Prepare compound solutions (10 µM) in PBS (pH 7.4).
-
Critical Step: For -OCF₃ compounds, ensure DMSO concentration does not exceed 5% to prevent membrane disruption, but is sufficient to solubilize the compound.
-
-
Acceptor Plate: Add 200 µL of PBS (pH 7.4) containing scavenger sink (e.g., surfactant or BSA).
-
Why? -OCF₃ compounds are highly lipophilic and may get "stuck" in the lipid membrane. A sink in the acceptor mimics the blood flow and ensures you measure transport, not just membrane retention.
-
-
Incubation: Sandwich the plates and incubate at room temperature for 16 hours in a humidity chamber.
-
Analysis: Separate plates and quantify compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Calculation:
Caco-2 Permeability Assay (Gold Standard)
Best for confirming intestinal absorption and efflux liability.
Protocol:
-
Cell Culture: Seed Caco-2 cells (ATCC HTB-37) on polycarbonate Transwell® inserts (0.4 µm pore size). Culture for 21 days to form a differentiated monolayer.
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Values > 300 Ω·cm² indicate an intact monolayer.
-
Buffer Preparation:
-
Transport Buffer: HBSS with 10 mM HEPES, pH 7.4.
-
Adsorption Control: Due to the "grease ball" nature of -OCF₃ analogs, add 0.5% BSA (Bovine Serum Albumin) to the receiver chamber. This prevents the drug from sticking to the plastic walls of the receiver plate, which would falsely lower your
calculation.
-
-
Transport Experiment:
-
Apical to Basolateral (A-B): Add compound (10 µM) to the apical side. Sample basolateral side at 30, 60, 90, and 120 min.
-
Basolateral to Apical (B-A): Add compound to basolateral side. Sample apical side.
-
-
Data Analysis:
-
Calculate
for both directions. -
Efflux Ratio (ER):
. -
Note: -OCF₃ compounds are generally passive diffusion driven (ER ≈ 1) unless the scaffold specifically targets P-gp.
-
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
-
Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885.[1] Link
-
Tlili, A., et al. (2019).[2] Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities.[2] ChemMedChem, 14(17), 1586-1589. Link
-
Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. ChemBioChem, 6, 2206-2210. Link
Sources
Application Note & Safety Comparison Guide: cis-3-(Trifluoromethoxy)cyclobutanamine in Drug Discovery
Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Professionals Content Focus: Safety Data Sheet (SDS) interpretation, comparative performance profiling, and validated handling protocols.
Introduction: The Strategic Value of Fluorinated Cyclobutanes
In contemporary medicinal chemistry, the incorporation of the trifluoromethoxy (-OCF
However, handling low-molecular-weight fluorinated amines presents distinct safety and stability challenges. This guide critically evaluates the Safety Data Sheet (SDS) parameters of this reagent, compares its structural performance against alternative fluorinated analogs, and provides a self-validating experimental protocol for its safe integration into synthetic workflows.
Safety Data Profiling: Free Base vs. Hydrochloride Salt
When sourcing cis-3-(trifluoromethoxy)cyclobutanamine, researchers must choose between the free base and the hydrochloride (HCl) salt. As a Senior Application Scientist, I strongly mandate the use of the HCl salt for all bench-scale and scale-up operations due to its vastly superior safety and stability profile.
The free base is a volatile, highly corrosive liquid prone to rapid degradation via atmospheric CO
Table 1: Comparative SDS & Physicochemical Parameters
| Parameter | cis-3-(Trifluoromethoxy)cyclobutanamine (Free Base) | cis-3-(Trifluoromethoxy)cyclobutanamine HCl |
| CAS Number | 2489409-60-9 [3] | 2755330-97-1 [4] |
| Molecular Weight | 155.12 g/mol | 191.58 g/mol |
| Physical State | Volatile Liquid | Crystalline Solid |
| GHS Classification | Skin Corr. 1B (H314), Eye Dam. 1 (H318), Flam. Liq. 3 (H226) | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) |
| Primary Hazard | Corrosive burns, inhalation toxicity. | Respiratory and mucosal irritation. |
| Storage Conditions | -20°C, strictly inert atmosphere (Argon). | 2-8°C, desiccated. |
| Handling Protocol | Strict fume hood, neoprene gloves, face shield. | Standard fume hood, nitrile gloves, safety goggles. |
Causality in Safety Protocols
The acute hazards associated with the free base stem from its high vapor pressure and the nucleophilicity of the primary amine. When inhaled, the vapor reacts immediately with mucosal moisture to cause severe alkaline burns. By utilizing the HCl salt, the vapor pressure is effectively reduced to zero at standard temperature and pressure (STP), transforming a severe inhalation hazard into a manageable contact irritant.
Caption: Workflow for safe handling and in situ freebasing of cis-3-(trifluoromethoxy)cyclobutanamine HCl.
Performance Comparison: cis vs. trans vs. -CF Analogs
Selecting the correct cyclobutylamine derivative is critical for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. How does the cis-OCF
Table 2: Medicinal Chemistry Performance Metrics
| Structural Analog | Stereochemical Vector | Inductive Effect on Amine pKa | Lipophilicity Contribution ( | Conformational Bias |
| cis-3-(OCF | Equatorial-like | Strong (-I) | High (+1.04) | High flexibility of the -O- bond. |
| trans-3-(OCF | Axial-like | Strong (-I) | High (+1.04) | Distinct spatial trajectory (180° shift). |
| 3-(CF | Mixed | Moderate (-I) | Moderate (+0.88) | Rigid, sterically demanding. |
| Unsubstituted | N/A | None | Low | High basicity (hERG liability). |
The Logic of Structural Selection
-
pKa Modulation & hERG Liability: Unsubstituted cyclobutylamines typically exhibit a pKa of ~10.5, rendering them fully protonated at physiological pH. This high basicity frequently triggers hERG channel blockade (cardiotoxicity). The strong electron-withdrawing inductive effect (-I) of the -OCF
group propagates through the cyclobutane ring, lowering the amine pKa to ~8.5. This subtle shift increases the fraction of neutral species at pH 7.4, enhancing passive membrane permeability while reducing hERG binding [6]. -
Stereochemical Trajectory: The choice between cis and trans isomers is dictated by the target protein's binding pocket. The cyclobutane ring adopts a puckered conformation. The cis isomer projects the -OCF
group in a pseudo-equatorial orientation, minimizing steric clashes with the amine substituent and providing a specific vector to engage lipophilic sub-pockets.
Caption: Mechanistic logic of incorporating the cis-OCF3 group to optimize ADME and safety profiles.
Validated Experimental Protocol: Amide Coupling
To ensure scientific integrity, the following protocol details the safe, in situ freebasing and subsequent amide coupling of cis-3-(trifluoromethoxy)cyclobutanamine HCl. This method is designed as a self-validating system: the order of addition prevents the degradation of the coupling reagent, and LC-MS monitoring ensures reaction fidelity.
Objective: Synthesize a target amide using a generic carboxylic acid (R-COOH).
Reagents:
-
cis-3-(Trifluoromethoxy)cyclobutanamine HCl (1.1 equiv)
-
Carboxylic Acid (1.0 equiv)
-
HATU (1.2 equiv)
- -Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMF (Reaction concentration ~0.2 M)
Step-by-Step Methodology:
-
Preparation (Fume Hood Required): Weigh the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) into an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Causality: Weighing the stable solids first minimizes exposure time to the more irritating amine salt.
-
-
Dissolution & Activation: Add anhydrous DMF to achieve a 0.2 M concentration. Add DIPEA (1.5 equiv) and stir at room temperature for 10 minutes.
-
Validation: The solution should turn pale yellow, indicating the formation of the active OAt ester intermediate.
-
-
In Situ Freebasing: In a separate vial, suspend cis-3-(trifluoromethoxy)cyclobutanamine HCl (1.1 equiv) in a minimal amount of DMF. Add the remaining DIPEA (1.5 equiv) to this vial.
-
Causality: Pre-mixing the amine salt with DIPEA liberates the free base before it encounters the activated ester. If the amine salt is added directly to the HATU mixture without sufficient base, the reaction will stall, and HATU will hydrolyze.
-
-
Coupling: Transfer the freebased amine solution dropwise into the main reaction flask. Stir at room temperature for 2–4 hours.
-
Reaction Monitoring: Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water, and analyze via LC-MS.
-
Validation Check: Look for the disappearance of the activated ester mass and the emergence of the product mass [M+H]
. The highly lipophilic -OCF group will cause the product to elute significantly later than the starting carboxylic acid on a C18 reverse-phase column.
-
-
Workup & Isolation: Quench the reaction with saturated aqueous NaHCO
. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over anhydrous Na SO , filter, and concentrate in vacuo.
References
-
Logvinenko, I. G., et al. "The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine." Journal of Organic and Pharmaceutical Chemistry. Available at:[Link]
-
ChemSrc. "cis-3-(Trifluoromethoxy)cyclobutanamine CAS: 2489409-60-9." Available at: [Link]
-
Accela ChemBio. "trans-3-(Trifluoromethoxy)cyclobutanamine Hydrochloride CAS: 2816820-11-6." Available at: [Link]
-
National Institutes of Health (NIH) PMC. "Minor Structural Change to Tertiary Sulfonamide RORc Ligands Led to Opposite Mechanisms of Action." Available at: [Link]
Safety Operating Guide
cis-3-(Trifluoromethoxy)cyclobutanamine proper disposal procedures
Executive Summary: Operational Urgency
cis-3-(Trifluoromethoxy)cyclobutanamine (and its hydrochloride salt) represents a distinct class of fluorinated aliphatic amines used in high-value medicinal chemistry.[1][2] Its disposal requires a bifurcated safety strategy: managing the immediate chemical reactivity of the amine function (corrosivity/basicity) and the long-term environmental persistence of the trifluoromethoxy (-OCF₃) group.[2]
Do not dispose of this compound down the drain or in general organic waste. The stability of the C-F bond requires high-temperature incineration with specific flue-gas scrubbing capabilities to prevent the release of hydrofluoric acid (HF) and fluorinated greenhouse gases.[2]
Part 1: Hazard Characterization & Waste Profiling
Before initiating disposal, you must validate the chemical state of the substance. The disposal pathway differs slightly if the material is the free base (often a liquid/oil) versus the hydrochloride salt (solid).
Table 1: Physicochemical Waste Profile
| Property | Specification | Operational Implication |
| Chemical Nature | Halogenated Aliphatic Amine | MUST be segregated into "Halogenated Waste" streams.[1][2] |
| Reactivity | Nucleophilic / Basic | INCOMPATIBLE with acids, acid chlorides, and strong oxidizers.[1] Risk of exothermic runaway. |
| Corrosivity | High (pH > 12 for free base) | DO NOT USE metal containers (aluminum/steel).[2] Use HDPE or Borosilicate Glass. |
| Thermal Stability | -OCF₃ group is thermally stable | Standard incineration is insufficient; requires High-Temperature Incineration (HTI) (>1100°C).[2] |
| Toxicity | Acute Tox. 4 (Oral), Skin Irrit. 2 | Requires full PPE (Nitrile gloves, safety goggles, lab coat) during handling.[1] |
Part 2: The Self-Validating Disposal System
To ensure safety, we employ a Self-Validating System . This means every step includes a "check" mechanism to prevent error propagation (e.g., mixing incompatible wastes).
Step-by-Step Disposal Protocol
1. Segregation (The Compatibility Check)
-
Validation: Verify the receiving waste container is labeled "Halogenated Basic/Organic."
-
Critical Action: Never add this amine to a container holding acidic waste (e.g., waste from deprotection steps using HCl or TFA).
-
Why? Acid-base neutralization releases significant heat.[2] In a closed waste drum, this can cause pressurization and rupture.
2. Solubilization & Quenching (For Pure Substance)
-
If disposing of pure material (>500 mg), do not discard dry solid directly if possible.
-
Protocol: Dissolve the amine in a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Ethanol) to facilitate injection into the incinerator.[1]
-
Note: If the material is the HCl salt, it can be disposed of as solid waste in a double-bagged system.[1]
3. Packaging (The Containment Check)
-
Liquid Waste: Use High-Density Polyethylene (HDPE) carboys.[2]
-
Solid Waste: Double-bag in 6-mil polyethylene bags, then place in a fiber drum or HDPE pail.
-
Validation: Inspect the cap liner. It must be chemically resistant (PTFE/Teflon-lined) to prevent amine vapors from degrading the seal.[2]
4. Labeling (The Regulatory Check)
-
Label must explicitly state: "Halogenated Organic Waste - Contains Fluorine." [2][3]
-
List constituents: "cis-3-(Trifluoromethoxy)cyclobutanamine, Dichloromethane (if dissolved)."[1][2]
-
Mark Hazard Checks: [x] Toxic [x] Corrosive.[2]
Part 3: Disposal Workflow Visualization
The following logic flow ensures the material ends up in the correct destruction facility (HTI) rather than a standard kiln or landfill.
Figure 1: Decision matrix for the safe disposal of fluorinated cyclobutanamines, prioritizing segregation from acids and final destruction via high-temperature incineration.
Part 4: Scientific Rationale & Regulatory Context
Why High-Temperature Incineration?
The trifluoromethoxy group (-OCF₃) contains Carbon-Fluorine bonds, which are among the strongest in organic chemistry (~485 kJ/mol).[1][2] Standard incineration temperatures (600-800°C) may fail to fully mineralize these bonds, potentially leading to the formation of perfluoroisobutene (PFIB) or other toxic fluorinated byproducts.[1][2]
-
Requirement: The facility must operate >1100°C with a residence time >2 seconds to ensure complete mineralization to CO₂, H₂O, and HF (which is then captured by alkaline scrubbers).[1]
Incompatibility Logic
Cyclobutanamines possess significant ring strain (~26 kcal/mol).[2] While kinetically stable, mixing with strong oxidizing acids (e.g., Nitric Acid) can catalyze ring-opening decomposition reactions that are highly exothermic.[1][2]
-
Rule: Always segregate from RCRA Waste Class D001 (Ignitable) and D002 (Corrosive Acids).[2]
RCRA Classification (USA)[1][2]
-
Characteristic Waste: If the waste is a liquid free base with pH > 12.5, it carries the D002 (Corrosive) code.[4]
-
Listed Waste: While this specific molecule is not F-listed, it must be treated as a "Halogenated Solvent" equivalent for disposal purposes due to the fluorine content.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 119031446, (1s,3s)-3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride.[1][2] Retrieved March 2, 2026. [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 2, 2026. [Link]
Sources
Navigating the Unseen: A Guide to the Safe Handling of cis-3-(Trifluoromethoxy)cyclobutanamine
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical research and development, novel chemical entities are the stepping stones to groundbreaking therapies. Among these is cis-3-(Trifluoromethoxy)cyclobutanamine, a compound with significant potential. However, its novelty means that comprehensive safety data may be limited. This guide, developed by our senior application scientists, provides essential, immediate safety and logistical information for handling this compound. By synthesizing data from structurally similar molecules and adhering to established best practices, we aim to build a foundation of safety and trust for your critical research.
Hazard Profile: An Informed Perspective
A specific Safety Data Sheet (SDS) for cis-3-(Trifluoromethoxy)cyclobutanamine is not yet widely available. Therefore, its hazard profile has been inferred from structurally related compounds, such as (1s,3s)-3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride. The primary hazards associated with this class of compounds include:
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Serious Eye Damage/Irritation : Can cause serious eye irritation or damage.[1][2]
-
Respiratory Irritation : May cause respiratory tract irritation.[1][3]
Given these potential hazards, a cautious and proactive approach to safety is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling cis-3-(Trifluoromethoxy)cyclobutanamine. The following table outlines the minimum required PPE, with the understanding that specific experimental conditions may warrant additional protection.
| PPE Category | Item | Specifications and Usage Guidelines |
| Eye and Face Protection | Chemical Safety Goggles | Must provide a complete seal around the eyes to protect from splashes. |
| Face Shield | To be worn in conjunction with goggles, especially when there is a significant risk of splashing. | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.[4][5] |
| Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to provide maximum coverage. | |
| Closed-Toe Shoes | Impervious, closed-toe shoes are mandatory to protect against spills.[4] | |
| Respiratory Protection | NIOSH-Approved Respirator | Recommended, especially when handling the compound as a powder or when generating aerosols. Use in a well-ventilated area or under a chemical fume hood is essential.[6][7] |
Operational Plan: From Receipt to Use
A systematic approach to handling cis-3-(Trifluoromethoxy)cyclobutanamine ensures safety at every stage.
Receiving and Storage
-
Inspection : Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6] The recommended storage temperature is between 2-8°C.[8]
Handling and Use
All operations involving cis-3-(Trifluoromethoxy)cyclobutanamine should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Spill and Emergency Procedures: A Rapid Response Plan
Immediate and correct action in the event of an emergency is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.
-
Spill : In case of a spill, evacuate the area. Use an inert absorbent material like vermiculite or sand to contain the spill.[5] Collect the absorbed material into a designated hazardous waste container.[5]
Disposal Plan: Environmental Responsibility
As a halogenated organic compound, cis-3-(Trifluoromethoxy)cyclobutanamine and its containers require special disposal procedures.
-
Waste Collection : All waste containing this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[5] Do not dispose of it down the drain.[5]
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[5]
-
Licensed Disposal : All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[11]
By adhering to these guidelines, you can confidently and safely incorporate cis-3-(Trifluoromethoxy)cyclobutanamine into your research, paving the way for future discoveries while maintaining the highest standards of laboratory safety.
References
-
National Center for Biotechnology Information. Laboratory Chemical Safety Summary (LCSS) for (1s,3s)-3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride. PubChem Compound Summary for CID 119031446. Available from: [Link]
-
CHEMM. Personal Protective Equipment (PPE). Available from: [Link]
-
Synthonix. cis-3-(trifluoromethyl)cyclobutanamine;hydrochloride. Available from: [Link]
-
CF Plus Chemicals. Material Safety Datasheet for 4-Cyano-N-trifluoromethoxypyridinium triflimide. Available from: [Link]
-
Angene Chemical. Safety Data Sheet. Available from: [Link]
-
Covestro Solution Center. Safety Data Sheet. Available from: [Link]
Sources
- 1. (1s,3s)-3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride | C5H9ClF3N | CID 119031446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cfplus.cz [cfplus.cz]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cis-3-(Trifluoromethoxy)cyclobutanecarboxylic acid | 1773508-16-9 [sigmaaldrich.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. echemi.com [echemi.com]
- 11. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
